PF-06424439
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHNKPBYOPQTRG-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-06424439: A Deep Dive into its Mechanism of Action as a DGAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06424439 is a potent, selective, and orally bioavailable small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2][3][4][5] DGAT2 is a critical enzyme that catalyzes the final and committed step in the synthesis of triglycerides.[6][7] By targeting DGAT2, this compound has demonstrated significant potential in modulating lipid metabolism, with implications for the treatment of metabolic diseases such as hyperlipidemia and hepatic steatosis, as well as emerging applications in oncology.[6][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, kinetic properties, and downstream cellular and physiological effects. It includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and mechanisms.
Core Mechanism of Action: Inhibition of DGAT2
This compound functions as a highly selective inhibitor of DGAT2, with no significant activity against DGAT1 or monoacylglycerol acyltransferases (MGAT1-3).[3][5] Its inhibitory action is characterized by a slowly reversible, time-dependent, and noncompetitive mode with respect to the acyl-CoA substrate.[2][6]
Kinetics of Inhibition
The interaction of this compound with DGAT2 is a two-step process. Initially, the inhibitor and enzyme form a complex (EI). This is followed by an isomerization step, leading to a much more stable and higher-affinity complex (EI*).[6] This two-step binding mechanism contributes to the long residence time of the inhibitor on the enzyme.[6]
Table 1: In Vitro Inhibitory Activity of this compound against DGAT2
| Parameter | Value | Reference |
| IC50 | 14 nM | [1][2][3][4][5] |
| Apparent Inhibition Constant (Kiapp) | 16.7 nM | [6] |
| Dissociation Half-life (t1/2) from EI complex | 1.2 hours | [6] |
Molecular Binding Interactions
Site-directed mutagenesis studies have identified key amino acid residues within the DGAT2 enzyme that are crucial for the binding of this compound. Specifically, mutations of histidine residues at positions 161 (H161A) and 163 (H163A) dramatically reduce the binding of the inhibitor to the enzyme, indicating their critical role in the formation of the high-affinity EI* complex.[6]
Signaling Pathways and Downstream Effects
The inhibition of DGAT2 by this compound initiates a cascade of downstream effects that impact cellular lipid metabolism and related signaling pathways.
Lipid Metabolism
By blocking the final step of triglyceride synthesis, this compound leads to a reduction in the cellular production and storage of triglycerides in the form of lipid droplets.[8][9] This has been observed in various cell types, including human hepatocytes and cancer cells.[3][8] In vivo, this translates to a decrease in plasma triglyceride and cholesterol levels.[1][2][3]
SREBP-1 Signaling
Recent studies have shown that DGAT2 inhibition by this compound can also suppress the cleavage and activation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1).[7] SREBP-1c is a major transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis.[7] By blocking SREBP-1 activation, this compound further reduces de novo lipogenesis, contributing to its lipid-lowering effects.[7] This effect is thought to be mediated by an increase in phosphatidylethanolamine (B1630911) in the endoplasmic reticulum.[7]
Cancer Cell Biology
In the context of cancer, this compound has been shown to impact several key processes:
-
Proliferation and Cell Cycle: In breast cancer cells (MCF-7), treatment with this compound can lead to G2/M cell cycle arrest and reduced cell proliferation.[8]
-
Epithelial-Mesenchymal Transition (EMT): The inhibitor can suppress tumor cell invasion and metastasis by modulating the EMT process, characterized by increased expression of E-cadherin and suppressed expression of Vimentin and Snail.[8]
-
Radiosensitization: Pre-treatment with this compound can enhance the radiosensitivity of breast cancer cells, potentially by interfering with lipid metabolism-related genes and markers associated with cancer stem cell-like phenotypes.[9]
-
Tumor Microenvironment: By disrupting the formation of lipid droplets, this compound may impede the pro-tumor functions of tumor-associated macrophages (TAMs).[8]
Experimental Protocols
DGAT2 Enzyme Inhibition Assay (In Vitro)
This assay is used to determine the IC50 value of this compound.
-
Enzyme Source: Recombinant human DGAT2 enzyme is expressed and purified from a suitable system (e.g., Sf9 insect cells).
-
Substrates: Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol are used as substrates.
-
Assay Buffer: A suitable buffer containing Tris-HCl, MgCl2, and BSA is prepared.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Reaction: The enzyme, substrates, and varying concentrations of the inhibitor are incubated together at 37°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., isopropanol/heptane/water).
-
Extraction and Quantification: The newly synthesized radiolabeled triglycerides are extracted and quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Lipid Droplet Formation Assay
This assay assesses the effect of this compound on cellular lipid storage.
-
Cell Culture: A relevant cell line (e.g., HepG2 human hepatoma cells or MCF-7 breast cancer cells) is cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).
-
Lipid Loading: To induce lipid droplet formation, cells can be incubated with oleic acid complexed to BSA.
-
Staining: Cells are fixed and then stained with a fluorescent neutral lipid dye such as BODIPY 493/503 or Nile Red.
-
Imaging: Stained cells are visualized using fluorescence microscopy.
-
Quantification: The intensity and number of lipid droplets per cell are quantified using image analysis software.
In Vivo Dyslipidemia Rodent Model
This protocol evaluates the in vivo efficacy of this compound in reducing plasma lipids.
-
Animal Model: A relevant rodent model of dyslipidemia is used, such as the Ldlr-/- mouse model fed a high-fat diet or a rat model of dyslipidemia.[2][3]
-
Compound Administration: this compound is formulated for oral administration (e.g., in a suspension with a suitable vehicle) and administered daily to the animals at various doses for a defined period (e.g., 3-14 days).[2] A control group receives the vehicle alone.
-
Blood Sampling: Blood samples are collected from the animals at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma is isolated from the blood samples, and the concentrations of triglycerides and total cholesterol are measured using commercially available enzymatic assay kits.
-
Data Analysis: The percentage change in plasma lipid levels from baseline is calculated for each treatment group and compared to the vehicle control group. Statistical analysis is performed to determine significance.
Visualizations
Caption: Two-step binding mechanism of this compound to DGAT2.
Caption: Inhibition of triglyceride synthesis by this compound.
Caption: this compound's impact on the SREBP-1 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Lipid Metabolism: A Technical Guide
Abstract
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical integral membrane enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides. This guide provides an in-depth examination of DGAT2's function, regulation, and physiological significance in lipid metabolism. We will explore its enzymatic properties, its distinct role compared to its isoform DGAT1, and its implication as a major therapeutic target for metabolic diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD) and type 2 diabetes. This document consolidates quantitative data from preclinical and clinical studies, details key experimental methodologies for its study, and presents visual diagrams of its core pathways and workflows to serve as a comprehensive resource for the scientific community.
Core Function and Enzymatic Activity of DGAT2
DGAT2 is an acyl-CoA-dependent acyltransferase that esterifies a fatty acyl-CoA molecule with the free hydroxyl group on the sn-3 position of 1,2-diacylglycerol (DAG) to form a triacylglycerol (triglyceride, TG).[1] This reaction represents the terminal step of the canonical Kennedy pathway for de novo TG synthesis. While another enzyme, DGAT1, catalyzes the same reaction, DGAT1 and DGAT2 are encoded by different genes, share no sequence homology, and possess distinct biochemical properties and physiological roles.[2] DGAT2 is considered responsible for the synthesis of the bulk of the body's triglycerides and is essential for survival; global knockout of the Dgat2 gene in mice results in a severe reduction in TG levels and perinatal lethality.[3][4]
The enzyme is primarily located in the endoplasmic reticulum (ER), but has also been found in mitochondria-associated membranes and can translocate to the surface of lipid droplets to facilitate their expansion.[1][5][6]
Quantitative Data on DGAT2 Function and Expression
Enzyme Kinetics and Tissue Activity
DGAT2 generally exhibits a lower Michaelis constant (Km) for its substrates compared to DGAT1, suggesting it is efficient at lower substrate concentrations.[4] This has led to the hypothesis that DGAT2 is primarily responsible for TG storage under basal conditions.
| Parameter | Value | Substrate | Source Organism/System | Reference |
| Apparent Km | 7.7 ± 1.1 µM | 1,2-Dioleoyl-sn-glycerol | Human DGAT2 in Sf9 cell membranes | [7] |
| Apparent Km | 6.8 ± 1.0 µM | Oleoyl-CoA | Human DGAT2 in Sf9 cell membranes | [7] |
| Apparent Ki * | 16.7 nM | PF-06424439 (Inhibitor) | Human DGAT2 | [8] |
| RNA Expression | Group Enriched | - | Human Adipose Tissue, Liver, Skin | [9] |
| mRNA Level | Highest among 8 tissues | - | Pigeon Subcutaneous Fat | [10] |
Kiapp: Overall apparent inhibition constant for a slowly reversible, time-dependent inhibitor.
Effects of DGAT2 Inhibition and Deletion on Lipid Profiles
Modulation of DGAT2 activity has profound effects on cellular and systemic lipid homeostasis. Genetic deletion or pharmacological inhibition consistently leads to a significant reduction in hepatic steatosis.
| Model / Intervention | Tissue / System | Parameter Measured | Quantitative Change | Reference |
| Hepatocyte-specific Dgat2 knockout | Mouse Liver | Triglycerides (TG) | ~70% reduction vs. control on FPC diet | [11] |
| Dgat1/Dgat2 double knockout | Mouse Embryonic Fibroblast Adipocytes | Total Triglycerides (TG) | ~95% reduction (16 vs. 298 nmol/mg protein) | [3] |
| Dgat2 siRNA knockdown | C2C12 Myotubes | [14C]-oleic acid incorporation into TG | 67.6% decrease vs. control | [12] |
| DGAT2 inhibitor (IONIS-DGAT2Rx) | Human Patients with NAFLD (Phase 2 Trial) | Hepatic Fat Fraction (MRI-PDFF) | -4.2% absolute reduction vs. placebo | [13] |
| DGAT2 inhibitor (PF-06427878) | Healthy Human Adults | Hepatic Fat Fraction (MRI-PDFF) | Significant reduction from baseline at day 14 | [14] |
| DGAT2 inhibitor | Rat Liver ER | Phosphatidylethanolamine (B1630911) (PE) | Significant increase vs. control | |
| DGAT2 inhibitor | Rat Liver ER | Diacylglycerol (DAG) | No significant change |
Regulation of DGAT2 Expression and Activity
The expression of the DGAT2 gene is tightly controlled by key metabolic transcription factors, linking its activity directly to nutrient status. High carbohydrate intake, leading to increased glucose and insulin (B600854) levels, robustly induces DGAT2 expression in the liver.
-
Transcriptional Regulation:
-
SREBP-1c (Sterol Regulatory Element-Binding Protein 1c): While historically considered a primary regulator of lipogenic genes, recent evidence suggests a more complex relationship. DGAT2 inhibition has been shown to suppress the cleavage and activation of SREBP-1, thereby reducing the expression of SREBP-1c and its target genes in a feedback loop. This effect appears to be mediated by an increase in phosphatidylethanolamine (PE) in the ER membrane, which inhibits SREBP processing.
-
ChREBP (Carbohydrate-Responsive Element-Binding Protein): In response to high glucose levels, ChREBP is a key activator of DGAT2 transcription in the liver.[13]
-
C/EBPβ and C/EBPα (CCAAT/enhancer-binding proteins): These transcription factors play sequential roles in inducing and maintaining high levels of DGAT2 expression during adipocyte differentiation.
-
Experimental Protocols for the Study of DGAT2
Accurate measurement of DGAT2 activity is fundamental to research in this field. The most common methods rely on quantifying the formation of triglycerides from labeled substrates in a microsomal preparation.
Preparation of Microsomal Fractions
Microsomes, which are vesicles formed from the endoplasmic reticulum, serve as the primary source of enzyme for in vitro DGAT activity assays.
Protocol: Microsomal Fractionation from Tissue
-
Homogenization: Weigh ~100-400 mg of fresh or frozen tissue and homogenize on ice in 5 volumes of ice-cold Homogenization Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, supplemented with a protease inhibitor cocktail) using a Dounce homogenizer (10-15 strokes).
-
Low-Speed Centrifugation: Transfer the homogenate to a pre-chilled microfuge tube. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
High-Speed Centrifugation: Carefully collect the supernatant (post-mitochondrial fraction) and transfer to a pre-chilled ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Pellet Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the microsomal fraction.
-
Washing & Resuspension: Carefully discard the supernatant. Resuspend the microsomal pellet in a suitable Storage Buffer (e.g., 50 mM Tris-HCl, 20% glycerol) and determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.
In Vitro DGAT2 Activity Assay (Radiometric)
This classic method offers high sensitivity by tracking the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
Materials:
-
Enzyme Source: 20-50 µg of microsomal protein.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl2 (lower MgCl2 concentrations favor DGAT2 activity over DGAT1).[4]
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DAG): 200 µM final concentration (prepare stock in acetone).
-
[14C]Oleoyl-CoA: 25 µM final concentration (specific activity ~50 mCi/mmol).
-
-
Stop Solution: Chloroform (B151607):Methanol (2:1, v/v).
-
TLC System: Silica (B1680970) gel plates and a mobile phase of Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).
Procedure:
-
Prepare a master mix of Reaction Buffer and DAG in a microfuge tube. Add the microsomal protein.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate at 37°C for 10-15 minutes (ensure the reaction is in the linear range).
-
Stop the reaction by adding 1.5 mL of Stop Solution, followed by 0.5 mL of water to induce phase separation.
-
Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in ~50 µL of chloroform and spot it onto a silica TLC plate alongside a non-radiolabeled triolein (B1671897) standard.
-
Develop the plate in the TLC tank.
-
Visualize the standard (e.g., with iodine vapor) to identify the triglyceride band.
-
Scrape the silica corresponding to the product band from the sample lanes into a scintillation vial.
-
Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.
Lipid Analysis by Thin-Layer Chromatography (TLC)
TLC is a robust and cost-effective method for separating the lipid products of a DGAT assay.
Protocol: Neutral Lipid Separation
-
Plate Preparation: Use silica gel 60 plates. Gently draw an origin line with a pencil ~2 cm from the bottom.
-
Sample Application: Spot the concentrated lipid extract onto the origin. Allow the solvent to fully evaporate between applications to keep the spot size small.
-
Chamber Equilibration: Add the mobile phase (e.g., Hexane:Diethyl Ether:Acetic Acid 80:20:1) to a TLC chamber to a depth of ~1 cm. Place a filter paper wick inside to saturate the chamber atmosphere. Seal and let equilibrate for 15-20 minutes.
-
Development: Place the TLC plate in the chamber, ensuring the origin is above the solvent line. Seal the chamber and allow the solvent front to migrate up the plate.
-
Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil and allow the plate to dry completely. Visualize lipid spots using iodine vapor or by spraying with a primuline (B81338) solution and viewing under UV light. Nonpolar lipids like triglycerides will migrate furthest from the origin (higher Rf value) compared to more polar lipids like di- and mono-glycerides.
Conclusion and Future Directions
DGAT2 is a central and non-redundant enzyme in mammalian triglyceride metabolism. Its crucial role in partitioning fatty acids towards storage makes it a key regulator of energy homeostasis. The strong link between elevated DGAT2 activity, hepatic steatosis, and insulin resistance has positioned it as a high-priority therapeutic target. The development of potent and selective DGAT2 inhibitors has shown significant promise in clinical trials for reducing liver fat in patients with MASLD.[13][14] Future research will continue to unravel the distinct functions of DGAT1 and DGAT2 in different tissues, explore the full therapeutic potential of dual DGAT1/DGAT2 inhibition, and further clarify the downstream signaling consequences of modulating this critical metabolic node. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in this vital area of research and drug development.
References
- 1. aocs.org [aocs.org]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue expression of DGAT2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Hepatic Steatosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatic steatosis, the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is characterized by the excessive accumulation of triglycerides in the liver. Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme in hepatic lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis. Its pivotal role has positioned it as a prime therapeutic target for the treatment of MASLD and its progressive form, Metabolic Dysfunction-Associated Steatohepatitis (MASH). This technical guide provides an in-depth exploration of the function of DGAT2 in the liver, the intricate signaling pathways it governs, and its validation as a drug target through preclinical and clinical research. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Central Role of DGAT2 in Hepatic Triglyceride Synthesis
The liver maintains a delicate balance between triglyceride synthesis, uptake, oxidation, and secretion. An imbalance in these processes leads to the pathological accumulation of lipids, defining hepatic steatosis. Two distinct enzymes, DGAT1 and DGAT2, catalyze the final step of triglyceride synthesis—the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. While both enzymes perform the same catalytic function, they exhibit different substrate preferences and play non-redundant roles in lipid metabolism.
DGAT1 is ubiquitously expressed and is primarily involved in the re-esterification of exogenous fatty acids. In contrast, DGAT2 is highly expressed in the liver and adipose tissue and preferentially utilizes endogenously synthesized fatty acids from de novo lipogenesis (DNL) for triglyceride synthesis.[1] This substrate preference makes DGAT2 a key player in the development of hepatic steatosis, particularly in conditions of excess carbohydrate intake and increased DNL.[2][3] Overexpression of DGAT2 in the liver of mice leads to hepatic steatosis, while its suppression through antisense oligonucleotides reverses diet-induced hepatic steatosis.[4]
The DGAT2-SREBP-1c Signaling Axis: A Dual Mechanism of Action
Recent research has unveiled a sophisticated dual mechanism by which DGAT2 inhibition ameliorates hepatic steatosis, extending beyond the direct blockade of triglyceride synthesis. This involves a novel signaling pathway that regulates the master transcriptional activator of lipogenesis, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[5][6][7]
Inhibition of DGAT2 leads to the shunting of its substrate, diacylglycerol, towards the synthesis of phospholipids, specifically increasing the concentration of phosphatidylethanolamine (B1630911) (PE) within the endoplasmic reticulum (ER).[5][6][8] This elevation in ER PE content has a profound inhibitory effect on the processing and activation of SREBP-1c.[5][6] Under normal conditions, the SREBP-1c precursor protein is escorted from the ER to the Golgi apparatus for proteolytic cleavage and activation. The activated SREBP-1c then translocates to the nucleus to stimulate the transcription of genes involved in DNL. The DGAT2-inhibition-mediated increase in ER PE prevents the SREBP-1c/SCAP complex from exiting the ER, thereby blocking its activation.[6][7][9]
This dual action of DGAT2 inhibition—directly reducing triglyceride synthesis and indirectly suppressing DNL via SREBP-1c inactivation—provides a powerful and comprehensive approach to reducing hepatic lipid accumulation.[5]
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of targeting DGAT2 has been extensively evaluated in both preclinical animal models and human clinical trials. These studies have consistently demonstrated a significant reduction in hepatic steatosis and improvements in related metabolic parameters.
Preclinical Data
| Model | Intervention | Key Findings | Reference |
| C57BL/6J Mice | DGAT2 inhibitor (PF-06424439) for 7 days | Liver TG content reduced from 9.38 mg/g to 4.20 mg/g. Plasma cholesterol reduced from 89.3 mg/dL to 53.7 mg/dL. Plasma TG reduced from 129.0 mg/dL to 80.3 mg/dL. SREBP-1c mRNA expression lowered by ~50%. | [10][11] |
| ob/ob Mice | DGAT2 inhibitor | Liver weight reduced by 11%. Liver TG content reduced by 51%. SREBP-1c regulated genes downregulated by 34-61%. | [10][11] |
| Hepatocyte-specific Dgat2 knockout mice (FPC diet-induced NAFLD) | Genetic deletion of Dgat2 in hepatocytes | Liver TG content reduced by ~70%. No increase in inflammation or fibrosis. | [1][5][6][12] |
| Genetically obese mouse model of NASH (ob/ob-GAN) | RNAi therapeutic targeting Dgat2 (Dgat2-1473) | Hepatic triglyceride accumulation reversed by >85%. | [13][14] |
Clinical Trial Data
| Drug | Trial Identifier | Patient Population | Key Findings | Reference |
| IONIS-DGAT2Rx (Antisense Oligonucleotide) | NCT03334214 | Type 2 Diabetes and NAFLD | Mean absolute reduction in liver fat of 5.2% vs. 0.6% for placebo. Mean relative reduction in liver fat of 25.5% vs. 2.4% for placebo. | [1] |
| Ervogastat (PF-06865571) | NCT04321031 (MIRNA study) | NASH with F2 or F3 fibrosis | Phase 2 study evaluating resolution of NASH or improvement in liver fibrosis. Results from a prior Phase 2a trial showed a reduction in liver fat. | [2][3][15][16][17][18][19][20] |
| PF-06427878 | NCT02855177, NCT02391623 | Healthy adults | Reduced hepatic steatosis as measured by MRI-proton density fat fraction. | [21][22] |
Experimental Protocols
Measurement of Liver Triglyceride Content in Mouse Models
This protocol outlines a common method for the quantification of triglycerides from liver tissue.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Commercial colorimetric triglyceride assay kit
Procedure:
-
Weigh a frozen sample of liver tissue (approximately 50 mg).
-
Add isopropanol to the tissue at a ratio of 1 ml per 50 mg of tissue.
-
Homogenize the tissue sample until it is completely uniform.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the triglycerides.
-
Use a commercial colorimetric assay kit to determine the triglyceride concentration in the supernatant, following the manufacturer's instructions. The results are typically normalized to the initial liver tissue weight.[4]
SREBP-1c Cleavage Assay
This assay is used to assess the processing of the SREBP-1c precursor protein to its active nuclear form.
Materials:
-
Cultured cells (e.g., HepG2) or liver tissue homogenates
-
Cell lysis buffer
-
Protein extraction reagents for nuclear and cytoplasmic fractions
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against SREBP-1 (recognizing both precursor and mature forms)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with the experimental compound (e.g., DGAT2 inhibitor) or use liver tissue from treated animals.
-
Prepare cytoplasmic and nuclear protein extracts from the cells or tissue.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody that recognizes both the precursor (~125 kDa) and the cleaved, nuclear form (~68 kDa) of SREBP-1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of the cleaved nuclear form to the precursor form of SREBP-1.
Measurement of Endoplasmic Reticulum Phosphatidylethanolamine (PE)
This protocol describes the quantification of PE levels in isolated ER fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Isolated ER fractions from liver tissue or cultured cells
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Internal standards for PE species
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Isolate the ER fraction from liver homogenates or cultured cells using differential centrifugation or a commercially available kit.
-
Extract total lipids from the ER fraction using a method such as the Folch or Bligh-Dyer procedure.
-
Add a known amount of an internal standard (a PE species not naturally abundant in the sample) to the lipid extract for accurate quantification.
-
Analyze the lipid extract using an LC-MS/MS system. The liquid chromatography step separates the different phospholipid classes, and the tandem mass spectrometry allows for the specific detection and quantification of individual PE molecular species based on their mass-to-charge ratio and fragmentation patterns.[23][24][25]
-
Quantify the endogenous PE species by comparing their peak areas to that of the internal standard.
Visualizations of Key Pathways and Workflows
DGAT2 Signaling Pathway in Hepatic Steatosis
Caption: DGAT2 signaling pathway in hepatic triglyceride synthesis and its regulation of SREBP-1c.
Experimental Workflow for Evaluating a DGAT2 Inhibitor in a Mouse Model
Caption: Workflow for preclinical evaluation of a DGAT2 inhibitor in a mouse model of hepatic steatosis.
Conclusion and Future Directions
Diacylglycerol acyltransferase 2 is a well-validated and highly promising therapeutic target for the treatment of hepatic steatosis. Its central role in triglyceride synthesis from endogenously produced fatty acids, coupled with its regulatory influence on the master lipogenic transcription factor SREBP-1c, provides a powerful, dual mechanism of action. Preclinical and clinical studies have consistently demonstrated that inhibition of DGAT2 leads to a significant reduction in liver fat.
Future research will likely focus on the long-term efficacy and safety of DGAT2 inhibitors, particularly in the context of MASH and liver fibrosis. Combination therapies, such as the co-administration of a DGAT2 inhibitor with an acetyl-CoA carboxylase (ACC) inhibitor, are also being actively explored to target multiple nodes within the lipogenic pathway for enhanced therapeutic benefit.[15][18] The continued investigation of DGAT2 and its associated signaling pathways will undoubtedly pave the way for novel and effective treatments for the growing global health burden of MASLD and MASH.
References
- 1. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 11. DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine | BioWorld [bioworld.com]
- 12. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publication: An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis [sciprofiles.com]
- 15. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 16. researchgate.net [researchgate.net]
- 17. bmjopen.bmj.com [bmjopen.bmj.com]
- 18. FDA grants Fast Track status for Pfizer’s NASH combination therapy [pharmaceutical-technology.com]
- 19. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA) [clinicaltrials.stanford.edu]
- 20. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA) [stanfordhealthcare.org]
- 21. researchgate.net [researchgate.net]
- 22. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 24. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of DGAT2 Inhibition by PF-06424439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and rate-limiting step in the biosynthesis of triglycerides.[1][2][3] This integral membrane protein, located in the endoplasmic reticulum, plays a pivotal role in energy storage and lipid metabolism.[2] Given its central function, DGAT2 has emerged as a compelling therapeutic target for metabolic diseases, including hepatic steatosis and hyperlipidemia.[1] PF-06424439 is a potent, selective, and orally bioavailable small-molecule inhibitor of DGAT2, with an IC50 of 14 nM.[4][5] This technical guide provides an in-depth overview of the cellular effects of DGAT2 inhibition by this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Quantitative Effects of this compound on Cellular and Systemic Lipid Metabolism
The inhibition of DGAT2 by this compound leads to significant alterations in lipid profiles, both at the cellular and systemic levels. The following tables summarize the key quantitative findings from various studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. DGAT2 | Reference |
| DGAT2 | 14 | - | [4][5] |
| DGAT1 | >50,000 | >3500-fold | [5] |
| MGAT2 | >50,000 | >3500-fold | [5] |
| MGAT3 | >50,000 | >3500-fold | [5] |
Table 2: Effects of this compound on Plasma Lipids in Animal Models
| Animal Model | Treatment Dose | Change in Plasma Triglycerides | Change in Plasma Cholesterol | Reference |
| Sucrose-fed rats | 0.1-10 mg/kg | Dose-dependent reduction | Not specified | [5] |
| LDL receptor knockout mice (high-fat, high-cholesterol diet) | 60 mg/kg/day | Significant reduction | Significant reduction | [5] |
| C57BL/6J mice | 0.004% in chow for 7 days | Significant reduction | Significant reduction | [6] |
Table 3: Cellular Effects of this compound in MCF7 Breast Cancer Cells
| Parameter | Treatment Condition | Observation | Reference |
| Cell Viability | 1-50 µM for up to 96h | Progressive reduction in cell growth | [7] |
| Cell Viability | 100-200 µM after 48h | Inhibition of cell viability | [7] |
| Cell Migration | 72h treatment | Inhibition | [7][8] |
| Lipid Droplet Content | 72h treatment | Reduction | [7][8] |
| Radiosensitivity | 10 µM pre-treatment for 72h followed by 6 Gy X-ray | ~65% reduction in colony formation | [9] |
Table 4: Gene Expression Changes in MCF7 Cells Following this compound Treatment
| Gene | Function | Effect of this compound | Reference |
| HMGCR | Cholesterol synthesis | Reduced expression | [7] |
| FASN | Fatty acid synthesis | Reduced expression | [7] |
| DGAT2 | Triglyceride synthesis | Reduced expression | [7] |
| PLIN1 | Lipid droplet protein | Reduced expression | [7] |
| TIP47 (PLIN3) | Lipid droplet protein | Reduced expression | [7] |
| PLIN5 | Lipid droplet protein | Reduced expression | [7] |
| CD166 | Cancer stem cell marker | Significant reduction after 72h post-irradiation | [7] |
Signaling Pathways Modulated by DGAT2 Inhibition
The cellular effects of this compound extend beyond the direct inhibition of triglyceride synthesis, impacting key signaling pathways that regulate lipid metabolism and cellular homeostasis.
DGAT2 and the SREBP-1 Pathway
Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Recent studies have elucidated a novel mechanism whereby DGAT2 inhibition by this compound suppresses the activation of SREBP-1.[6] This occurs through an increase in phosphatidylethanolamine (B1630911) (PE) levels in the endoplasmic reticulum, which in turn inhibits the cleavage and activation of SREBP-1.[6] This dual action of this compound—directly blocking triglyceride synthesis and indirectly suppressing lipogenesis via SREBP-1—contributes to its robust lipid-lowering effects.[6]
Impact on Cancer Cell Metabolism and Survival
In the context of cancer, particularly breast cancer, lipid droplets have been identified as functional markers of cancer stem cells and are implicated in tumorigenicity.[7][8] By inhibiting DGAT2, this compound reduces the formation of these lipid droplets, which has several downstream consequences for cancer cells.[7][8]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the cellular effects of this compound.
Cell Culture and Treatment
-
Cell Lines: MCF7 breast cancer cells, T-REx-293 cells, and primary human podocytes have been utilized in studies with this compound.[7][10]
-
This compound Preparation: The compound is typically dissolved in sterile distilled water or DMSO to create a stock solution (e.g., 18.65 mM in water) and stored at -20°C.[9] Working solutions are prepared fresh for each experiment by diluting the stock in the appropriate cell culture medium.[9]
-
Treatment Concentrations: The effective concentration of this compound varies depending on the cell type and experimental endpoint, ranging from 10 µM for radiosensitization studies in MCF7 cells to 20-50 µM in studies with kidney organoids and podocytes.[7][9][10]
Key Assays and Methodologies
1. Cell Viability Assay
-
Principle: To assess the effect of this compound on cell proliferation and cytotoxicity.
-
Method: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72, 96 hours).[7] Cell viability is measured using a reagent such as PrestoBlue, which is a resazurin-based solution that is reduced by metabolically active cells to the fluorescent product resorufin.[9] Fluorescence is read on a plate reader.
2. Lipid Droplet Staining
-
Principle: To visualize and quantify intracellular lipid droplets.
-
Method: Cells are fixed and then stained with a lipophilic dye such as BODIPY 493/503 or Nile Red.[10] The stained lipid droplets are then visualized and quantified using fluorescence microscopy.
3. Gene Expression Analysis (RT-qPCR)
-
Principle: To measure changes in the mRNA levels of target genes involved in lipid metabolism and other relevant pathways.
-
Method:
-
Total RNA is extracted from treated and untreated cells.
-
cDNA is synthesized from the RNA via reverse transcription.
-
Quantitative PCR is performed using gene-specific primers to amplify and quantify the cDNA of interest.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and relative expression is calculated.
-
4. Western Blotting
-
Principle: To detect and quantify the protein levels of DGAT2 and other proteins of interest.
-
Method:
-
Cell lysates are prepared from treated and untreated cells.
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.
-
The protein bands are visualized and quantified using a detection reagent and imaging system.
-
5. Clonogenic Assay
-
Principle: To assess the ability of single cells to survive and proliferate to form colonies, a measure of radiosensitivity.
-
Method:
-
Cells are pre-treated with this compound (e.g., 10 µM for 72 hours).[9]
-
The cells are then irradiated with varying doses of X-rays (e.g., 2, 4, 6 Gy).[9]
-
Following irradiation, cells are seeded at low density and allowed to grow for a period of time (e.g., 10-14 days) until visible colonies are formed.
-
Colonies are fixed, stained, and counted. The surviving fraction is calculated relative to the non-irradiated control.
-
Experimental Workflow for Assessing Radiosensitization
The following diagram illustrates a typical workflow for investigating the radiosensitizing effects of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of DGAT2 that exerts profound effects on cellular lipid metabolism. Its mechanism of action involves not only the direct blockade of triglyceride synthesis but also the suppression of the SREBP-1 lipogenic pathway. In cancer cells, DGAT2 inhibition by this compound leads to a reduction in lipid droplet stores, inhibition of cell migration, and an enhancement of radiosensitivity, highlighting its potential as an anti-cancer therapeutic. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of DGAT2 inhibition.
References
- 1. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
The Selective DGAT2 Inhibitor PF-06424439: A Technical Guide to its Impact on Lipid Droplet Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of PF-06424439 on lipid droplet formation. This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride synthesis.[1][2] This guide provides a comprehensive overview of its mechanism of action, quantitative effects on lipid droplet biogenesis in various cell types, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Triglyceride Synthesis
This compound exerts its effects by directly inhibiting the enzymatic activity of DGAT2.[3][4] DGAT2 is one of the two DGAT enzymes that catalyze the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[2][5] This process is fundamental to the formation of lipid droplets, which are cellular organelles responsible for storing neutral lipids.[1][2] By blocking DGAT2, this compound effectively reduces the synthesis of triglycerides, thereby leading to a decrease in the formation and accumulation of lipid droplets within cells.[1][3][4]
Quantitative Effects on Lipid Droplet Formation
The inhibitory effect of this compound on lipid droplet formation has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from cited studies.
| Cell Line/Model | Treatment Concentration | Treatment Duration | Observed Effect on Lipid Droplets | Reference |
| MCF7 Breast Cancer Cells | 10 µM | 72 hours | Reduced lipid droplet content. | [3] |
| Mouse Lung Endothelial Cells (MLEC) | 10 µM | Overnight | Inhibited oleic acid-induced lipid droplet formation (less effective than DGAT1 inhibitor). | [4] |
| APOL1G2/G2 Kidney Organoids | 50 µM | 24 hours (with IFN-γ) | Increased lipid droplet number. | [6] |
| Human Primary Podocytes (expressing APOL1-RFP) | 20 µM | 16 hours | Increased number of lipid droplets per podocyte. | [6] |
| Glioblastoma Cells (U251 and GBM30) | 20 µg/ml | 24 hours | No significant effect on lipid droplet formation compared to DGAT1 inhibition. | [7] |
| Lung Cancer Cell Lines (A549, H460, etc.) | 10 µM (in combination with DGAT1 inhibitor) | 72 hours | Significant reduction of lipid droplets. | [8] |
| Gene/Protein | Cell Line | Treatment | Effect on Expression | Reference |
| HMGCR, FASN, DGAT2 | MCF7 | 10 µM this compound for 72h | Reduced mRNA expression. | [3] |
| PLIN1, TIP47, PLIN5 | MCF7 | 10 µM this compound for 72h | Reduced mRNA expression. | [3] |
| Vimentin | MCF7 | 10 µM this compound for 72h | Decreased protein expression and reduced mRNA expression. | [3] |
| Snail | MCF7 | 10 µM this compound for 72h | Reduced mRNA expression. | [3] |
| E-cadherin | MCF7 | 10 µM this compound for 72h | Increased mRNA transcript levels, no significant change in protein expression. | [3] |
Signaling Pathways and Cellular Processes
This compound's inhibition of DGAT2 has downstream effects on several cellular pathways and processes beyond simple lipid storage.
Triglyceride Synthesis Pathway
The primary pathway affected by this compound is the de novo synthesis of triglycerides.[9][10] This pathway is crucial for energy storage and cellular homeostasis.[11]
Caption: Inhibition of DGAT2 by this compound blocks triglyceride synthesis.
Experimental Workflow for Assessing Lipid Droplet Formation
A typical workflow to study the effect of this compound on lipid droplet formation involves cell culture, treatment with the inhibitor, staining of lipid droplets, and subsequent imaging and quantification.
References
- 1. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications | springermedizin.de [springermedizin.de]
- 2. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A Comparison Between Canonical and Alternative Pathways in Triglyceride Synthesis | Fu | Journal of Endocrinology and Metabolism [jofem.org]
- 6. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DGAT1 ameliorates glioblastoma by increasing fat catabolism and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. De novo lipogenesis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De Novo Lipogenesis Products and Endogenous Lipokines - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PF-06424439: A Deep Dive into its Role in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of PF-06424439, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals involved in the development of therapeutics for metabolic diseases.
Core Concepts: The Role of DGAT2 in Metabolic Disease and the Mechanism of this compound
Diacylglycerol acyltransferase 2 (DGAT2) is a key enzyme in the final step of triglyceride synthesis.[1] In metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD), the dysregulation of lipid metabolism often leads to excessive triglyceride accumulation in tissues like the liver and adipose tissue. By catalyzing the esterification of diacylglycerol to form triglycerides, DGAT2 plays a central role in this process.
This compound is a potent and selective small molecule inhibitor of DGAT2.[2] Its mechanism of action involves the direct inhibition of DGAT2, thereby blocking the final and committed step in triglyceride synthesis. This leads to a reduction in the synthesis and storage of triglycerides, which has been shown to ameliorate key pathological features of metabolic diseases in preclinical models. A significant downstream effect of DGAT2 inhibition by this compound is the suppression of the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway, a master regulator of lipogenesis.[1][3]
Data Presentation: Summary of Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of metabolic disease. The following tables summarize the key quantitative findings from these studies.
| Parameter | Value | Species/System | Reference |
| IC50 (DGAT2 Inhibition) | 14 nM | In vitro enzyme assay | [2] |
Caption: In vitro potency of this compound against DGAT2.
| Animal Model | Treatment Group | Plasma Triglycerides | Plasma Cholesterol | Liver Triglycerides | Reference |
| Ldlr-/- Mice | Vehicle | Baseline | Baseline | Baseline | |
| This compound | Decreased | Decreased | Decreased | ||
| Sucrose-Fed Rats | Vehicle | Baseline | Baseline | Not Reported | |
| This compound | Decreased | Decreased | Not Reported | ||
| High-Fat Diet Mice | Vehicle | Baseline | Baseline | Baseline | [4] |
| This compound (5 mg/kg) + PF-04620110 (5 mg/kg) | ~25% reduction (lean mice), >50% reduction (obese mice) | Not Reported | Not Reported | [4] |
Caption: In vivo efficacy of this compound on lipid parameters in rodent models of dyslipidemia and obesity.
| Parameter | Value (Oral) | Species | Reference |
| Bioavailability | Orally bioavailable | Rodents | |
| ADME Profile | Demonstrated excellent ADMET properties | Rodents | [5] |
Caption: Pharmacokinetic profile of this compound in preclinical models.
Signaling Pathway: DGAT2 Inhibition and SREBP-1c Regulation
The inhibition of DGAT2 by this compound leads to a reduction in triglyceride synthesis and subsequently impacts the SREBP-1c signaling pathway, a critical regulator of lipogenesis. The following diagram illustrates this proposed mechanism.
Caption: DGAT2 inhibition by this compound reduces triglyceride synthesis and subsequently suppresses the activation of SREBP-1c, leading to decreased lipogenesis.
Experimental Protocols
This section provides a detailed methodology for a representative in vivo study evaluating the efficacy of this compound in a diet-induced model of metabolic disease.
Objective: To assess the effect of this compound on plasma and liver lipid levels in a high-fat diet-induced obese mouse model.
Animal Model: Male C57BL/6J mice, 8 weeks of age.
Housing and Acclimatization:
-
Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Mice are provided with ad libitum access to water and a standard chow diet for a one-week acclimatization period.
Induction of Obesity:
-
Following acclimatization, mice are switched to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia. A control group is maintained on the standard chow diet.
Drug Administration:
-
This compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).
-
The compound is administered once daily via oral gavage for a specified duration (e.g., 2-4 weeks).
Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period via retro-orbital sinus or tail vein bleeding. Plasma is separated by centrifugation.
-
Tissue Harvesting: At the end of the study, mice are euthanized, and liver tissue is collected, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.
-
Lipid Analysis: Plasma and liver triglyceride and cholesterol levels are measured using commercially available enzymatic assay kits.
-
Gene Expression Analysis: Total RNA is extracted from liver tissue, and the expression of lipogenic genes (e.g., Srebf1, Fasn, Scd1, Acc) is quantified by quantitative real-time PCR (qPCR).
Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical in vivo study of a compound like this compound.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a metabolic drug candidate.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for metabolic diseases. As a potent and selective inhibitor of DGAT2, it effectively reduces triglyceride synthesis and improves lipid profiles in relevant animal models. The compound's mechanism of action, involving the suppression of the SREBP-1c lipogenic pathway, provides a solid rationale for its therapeutic effects. The detailed protocols and workflows presented in this guide offer a framework for further preclinical investigation and development of this and similar compounds for the treatment of metabolic disorders. Further studies are warranted to fully elucidate its long-term efficacy and safety profile.
References
- 1. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]
- 4. DGAT inhibition at the post‐absorptive phase reduces plasma FA by increasing FA oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06424439: A Technical Guide to its Applications in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride synthesis.[1][2] With a half-maximal inhibitory concentration (IC50) of 14 nM for DGAT2, this compound offers a precise tool for investigating the role of lipid metabolism in cancer biology.[1][2] Aberrant lipid metabolism is increasingly recognized as a hallmark of cancer, contributing to rapid proliferation, stress resistance, and metastasis. By inhibiting DGAT2, this compound disrupts the formation of lipid droplets, intracellular organelles that store neutral lipids, thereby impacting various oncogenic processes. This technical guide provides an in-depth overview of the applications of this compound in cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Mechanism of Action
This compound acts as a slowly reversible, time-dependent, and noncompetitive inhibitor of DGAT2 with respect to the acyl-CoA substrate.[2] DGAT2 is responsible for catalyzing the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3] This process is crucial for the formation of lipid droplets (LDs).[3][4] In cancer cells, an accumulation of LDs is associated with increased tumorigenicity, resistance to therapy, and the promotion of cancer stem cell (CSC) phenotypes.[4][5] By inhibiting DGAT2, this compound effectively reduces the synthesis of triglycerides and the subsequent formation of lipid droplets, thereby interfering with these cancer-promoting functions.[4][5][6]
Applications in Cancer Research
This compound has demonstrated significant anti-cancer effects in a variety of preclinical models, including gastric, breast, colon, and lung cancer.
Gastric Cancer
In gastric cancer (GC) models, this compound has been shown to suppress metastasis.[6] Treatment with this compound for 12 hours almost completely blocked the formation of lipid droplets in BGC823 and HGC27 gastric cancer cells.[6] Furthermore, in vivo studies using xenograft models with these cell lines demonstrated that this compound significantly reduced mesenteric metastasis.[6]
Breast Cancer
Research in breast cancer has highlighted the role of this compound in sensitizing cancer cells to radiation therapy.[3][4] In MCF7 breast cancer cells, a 72-hour treatment with this compound reduced lipid droplet content and inhibited cell migration.[4] While the compound alone did not significantly affect cell proliferation at lower concentrations, pre-treatment with this compound followed by radiation enhanced the radiosensitivity of these cells.[3][4] This combined treatment also modulated the expression of genes related to lipid metabolism and cancer stem cell markers.[4]
Colon and Lung Cancer
In a xenograft mouse model of colon cancer, the combination of a DGAT1 inhibitor with this compound impeded tumor growth.[5] This combination also led to a decrease in the proportion of immunosuppressive myeloid cells in the tumor microenvironment, suggesting a potential role in enhancing anti-tumor immunity.[5] Studies in lung cancer cell lines have shown that simultaneous treatment with DGAT1 and DGAT2 inhibitors, including this compound, significantly slowed down cell growth and proliferation.[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound in cancer research.
| Target | IC50 | Reference |
| DGAT2 | 14 nM | [1][2] |
| Cell Line | Cancer Type | Treatment Duration | IC50 | Reference |
| MCF7 | Breast Cancer | 24 h | 214.4 µM | [4] |
| 48 h | 109.8 µM | [4] | ||
| 72 h | 102 µM | [4] | ||
| 96 h | 101.5 µM | [4] |
| In Vivo Model | Cancer Type | Dosing | Effect | Reference |
| SCID mice with BGC823 and HGC27 cells | Gastric Cancer | Not specified | Significantly reduced mesenteric metastasis | [6] |
| Xenograft mouse model | Colon Cancer | Not specified | Impeded tumor growth (in combination with a DGAT1 inhibitor) | [5] |
Signaling Pathways
The anticancer effects of this compound are intertwined with key signaling pathways that regulate cellular metabolism and growth, primarily the PI3K/Akt/mTOR and SREBP-1 pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, leading to increased nutrient uptake and anabolic processes, including lipid synthesis. DGAT2 is a downstream effector in the broader network of lipid metabolism that is influenced by PI3K/Akt/mTOR signaling. Inhibition of DGAT2 by this compound can disrupt the lipogenic phenotype driven by this pathway.
SREBP-1 Signaling
Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. The activity of SREBP-1 itself is regulated by the PI3K/Akt/mTOR pathway. Inhibition of DGAT2 with this compound has been shown to suppress the cleavage and activation of SREBP-1.[8][9] This suggests a feedback mechanism where the disruption of triglyceride synthesis can downregulate the central lipogenic transcription factor. This effect is mediated by an increase in phosphatidylethanolamine (B1630911) (PE) in the endoplasmic reticulum, which in turn blocks SREBP-1 cleavage.[8][9]
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of this compound in cancer research.
In Vitro Cell Viability and Proliferation Assays
A general workflow for assessing the impact of this compound on cancer cell lines is outlined below.
Protocol: Cell Viability Assay (MCF7 cells)
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of approximately 4.7 x 10³ cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1, 10, 50, 100, 200 µM) in complete cell culture medium.[4] Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, and 96 hours).[4]
-
Viability Assessment: Use a suitable cell viability reagent, such as PrestoBlue, and measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values using appropriate software.
In Vivo Xenograft Studies
Protocol: Gastric Cancer Peritoneal Metastasis Model [6]
-
Cell Preparation: Culture human gastric cancer cells (e.g., BGC823 or HGC27) under standard conditions. Harvest and resuspend the cells in a suitable medium for injection.
-
Animal Model: Use immunodeficient mice, such as SCID or nude mice.
-
Tumor Cell Implantation: Inject the gastric cancer cells into the peritoneal cavity of the mice.
-
Treatment: Prepare this compound for oral administration. The dosing regimen will need to be optimized for the specific model, but a dose of 60 mg/kg/day has been used in other mouse models.[2] Administer the compound or vehicle control to the mice daily.
-
Monitoring: Monitor the mice for tumor growth and signs of metastasis. This can include imaging or, at the end of the study, sacrificing the animals and examining the peritoneal cavity for metastatic nodules.
-
Data Analysis: Quantify the extent of metastasis, for example, by counting the number of mesenteric metastatic nodules.
Conclusion
This compound is a valuable research tool for investigating the role of lipid metabolism in cancer. Its high selectivity for DGAT2 allows for precise targeting of triglyceride synthesis and lipid droplet formation. Preclinical studies have demonstrated its potential to inhibit metastasis, sensitize cancer cells to radiation, and modulate the tumor microenvironment across various cancer types. The detailed protocols and pathway information provided in this guide serve as a resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting lipid metabolism in oncology. Further research is warranted to fully elucidate the intricate mechanisms of this compound and to explore its efficacy in combination with other anti-cancer agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Droplets in Lung Cancers Are Crucial for the Cell Growth and Starvation Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-06424439 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the final step of triglyceride (TG) synthesis.[3][4] Inhibition of DGAT2 has shown potential in reducing plasma triglyceride and cholesterol levels, making it a therapeutic target for conditions like hyperlipidemia and hepatic steatosis.[2][3] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| DGAT2 IC50 | 14 nM | --- | [1][2] |
| MCF7 Cell Viability IC50 (72h) | 102 µM | MCF7 | [5] |
| MCF7 Cell Viability IC50 (96h) | 101.5 µM | MCF7 | [5] |
Table 2: Recommended Concentrations and Incubation Times for Cell-Based Assays
| Assay | Cell Line | This compound Concentration | Incubation Time | Reference |
| Cell Viability | MCF7 | 1, 10, 50, 100, 200 µM | 24, 48, 72, 96 h | [5] |
| Clonogenic Survival | MCF7 | 10 µM | 72 h | [5] |
| Cell Migration | MCF7 | 10 µM | 72 h (pre-treatment) | [5] |
| Lipid Droplet Staining | MCF7 | 10 µM | 72 h | [1] |
| Western Blot | MCF7 | 10 µM | 72 h | [5] |
| Triglyceride Synthesis | HepG2 | 25, 50, 100 µM | --- | [6] |
Signaling Pathway
The final and rate-limiting step in triglyceride biosynthesis is catalyzed by diacylglycerol O-acyltransferase (DGAT). DGAT converts diacylglycerol (DAG) and fatty acyl-CoA into triglycerides. This compound specifically inhibits the DGAT2 isoform.
Caption: Simplified signaling pathway of DGAT2-mediated triglyceride synthesis and its inhibition by this compound.
Experimental Protocols
DGAT2 Enzymatic Inhibition Assay (LC/MS Method)
This assay directly measures the enzymatic activity of DGAT2 and its inhibition by this compound by quantifying the formation of the triglyceride product using Liquid Chromatography-Mass Spectrometry (LC/MS).
Experimental Workflow
Caption: Workflow for a DGAT2 enzymatic inhibition assay using LC/MS.
Materials:
-
DGAT2 enzyme preparation (e.g., from Sf9 cell membranes)
-
Substrates: Diolein and Oleoyl-CoA
-
This compound
-
Assay Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4)
-
Reaction termination solution (e.g., Chloroform:Methanol, 2:1)
-
LC/MS system
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a microplate, add the DGAT2 enzyme preparation.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrates (e.g., 25 µM diolein and 10 µM oleoyl-CoA).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the termination solution.
-
Extract the lipid products.
-
Analyze the triglyceride product formation using an LC/MS system.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Triglyceride Synthesis Assay
This assay measures the effect of this compound on triglyceride synthesis in a cellular context.
Materials:
-
HepG2 or other suitable cells
-
Cell culture medium
-
This compound
-
Fatty acid mixture (e.g., oleic acid)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for a specified duration.
-
Induce triglyceride synthesis by adding a fatty acid mixture to the medium.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
Cell Viability Assay (PrestoBlue Assay)
This assay assesses the cytotoxic effects of this compound on cells.
Materials:
-
MCF7 cells
-
Cell culture medium
-
This compound
-
PrestoBlue™ Cell Viability Reagent
-
96-well black polystyrene microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Seed MCF7 cells at a density of 4.7 × 10³ cells/well in 96-well black polystyrene microplates and incubate overnight.[7]
-
Treat the cells with a range of this compound concentrations (e.g., 1, 10, 50, 100, 200 µM) for 24, 48, 72, and 96 hours.[5]
-
At the end of the incubation period, add PrestoBlue™ reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for DGAT2 Expression
This protocol is for determining the protein levels of DGAT2 in cells treated with this compound.
Materials:
-
MCF7 or other suitable cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against DGAT2
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-Actin or anti-GAPDH)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentration of this compound (e.g., 10 µM for 72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DGAT2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 3. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-06424439 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PF-06424439, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), in cell culture applications. The provided protocols and data are intended to assist in the design and execution of experiments to investigate the role of DGAT2 in various cellular processes.
Introduction
This compound is an orally bioavailable small-molecule inhibitor of DGAT2 with an IC50 of 14 nM.[1][2][3] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis, leading to the formation of lipid droplets.[4][5] Inhibition of DGAT2 by this compound has been shown to reduce lipid droplet content, inhibit cell migration and invasion, and enhance the radiosensitivity of cancer cells.[1][5][6] These characteristics make this compound a valuable tool for studying lipid metabolism and its implications in various diseases, including cancer and metabolic disorders.
Data Presentation: Cell Line Treatment Concentrations
The following tables summarize the effective concentrations of this compound used in various cell lines as reported in the literature. These values can serve as a starting point for optimizing treatment conditions in your specific experimental setup.
Table 1: Treatment Concentrations and Durations for Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| MCF-7 (Breast Cancer) | 1, 10, 50, 100, 200 µM | 24, 48, 72, 96 h | Reduced lipid droplet content, inhibited cell migration, enhanced radiosensitivity.[1][7] | [1][7] |
| HeLa (Cervical Cancer) | 20 µM | 4, 6, 16, 24 h | Blocked amino-acid-starvation-induced lipid droplet accumulation (in combination with a DGAT1 inhibitor).[8] | [8] |
| MDA-MB-231 (Breast Cancer) | 20 µM | 4, 6, 16, 24 h | Blocked amino-acid-starvation-induced lipid droplet accumulation (in combination with a DGAT1 inhibitor).[8] | [8] |
| Calu-3 (Lung Cancer) | 20 µM | 48 h | Inhibition of SARS-CoV-2 replication.[9] | [9] |
| BGC823 (Gastric Cancer) | Not specified | 12 h | Blocked formation of lipid droplets.[10] | [10] |
| HGC27 (Gastric Cancer) | Not specified | 12 h | Blocked formation of lipid droplets.[10] | [10] |
Table 2: IC50 Values for this compound in MCF-7 Cells
| Incubation Time | IC50 Value |
| 24 h | 214.4 µM |
| 48 h | 109.8 µM |
| 72 h | 102 µM |
| 96 h | 101.5 µM |
| Data from a study on MCF7 breast cancer cells.[7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Combined Inhibition of Autophagy and Diacylglycerol Acyltransferase-Mediated Lipid Droplet Biogenesis Induces Cancer Cell Death during Acute Amino Acid Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06424439 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06424439 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the final step of triglyceride synthesis. By inhibiting DGAT2, this compound effectively reduces the production of triglycerides, playing a significant role in lipid metabolism. This mechanism of action has prompted research into its therapeutic potential in metabolic diseases and, more recently, in oncology, due to the recognized importance of lipid metabolism in cancer cell proliferation and survival.
These application notes provide a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) of this compound in various cell lines, along with detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound specifically targets DGAT2, an enzyme that catalyzes the esterification of diacylglycerol (DAG) to form triacylglycerol (TAG), also known as triglyceride. This is the terminal and committed step in the synthesis of triglycerides. The inhibition of DGAT2 by this compound follows a two-step binding mechanism, which results in a long residence time on the enzyme, contributing to its potent inhibitory effect.[1]
The downstream effects of DGAT2 inhibition include a reduction in intracellular lipid droplet formation and a decrease in plasma triglyceride and cholesterol levels. Furthermore, inhibition of DGAT2 by this compound has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 is a key transcription factor that regulates the expression of genes involved in fatty acid and cholesterol synthesis. By inhibiting SREBP-1 activation, this compound can further downregulate the lipogenic pathway.
Figure 1: Simplified signaling pathway of DGAT2 and the inhibitory action of this compound.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound.
| Target/Cell Line | Tissue/Organism of Origin | Assay Type | IC50 Value | Incubation Time | Reference |
| Enzymatic Activity | |||||
| DGAT2 | Human | Enzymatic Assay | 14 nM | N/A | [1][2][3] |
| Cell-Based Assays | |||||
| MCF7 | Human Breast Adenocarcinoma | PrestoBlue Cell Viability | 214.4 µM | 24 hours | [4] |
| MCF7 | Human Breast Adenocarcinoma | PrestoBlue Cell Viability | 109.8 µM | 48 hours | [4] |
| MCF7 | Human Breast Adenocarcinoma | PrestoBlue Cell Viability | 102 µM | 72 hours | [4] |
| MCF7 | Human Breast Adenocarcinoma | PrestoBlue Cell Viability | 101.5 µM | 96 hours | [4] |
| BGC823 | Human Gastric Carcinoma | Not specified (cell viability) | Not explicitly reported, but shown to block lipid droplet formation and have anti-apoptotic effects. | 12 hours | [5][6] |
| HGC27 | Human Gastric Carcinoma | Not specified (cell viability) | Not explicitly reported, but shown to block lipid droplet formation and have anti-apoptotic effects. | 12 hours | [5][6] |
| A549 | Human Lung Carcinoma | Methylene Blue Staining | Cell growth significantly slowed at 10 µM. | 72 hours | [7] |
| H460 | Human Lung Carcinoma | Methylene Blue Staining | Cell growth significantly slowed at 10 µM. | 72 hours | [7] |
| Human Hepatocytes | Human Liver | Triglyceride Synthesis Assay | Reduces triglyceride synthesis in vitro. | Not specified | [2][3] |
Experimental Protocols
Determining the IC50 value of this compound on cell viability is a critical step in assessing its potential as a therapeutic agent. A common method for this is the use of cell viability assays such as the PrestoBlue™, MTT, or CellTiter-Glo® assays. Below is a generalized protocol for determining the IC50 value using a cell viability assay.
Figure 2: General experimental workflow for IC50 determination using a cell viability assay.
Protocol: IC50 Determination using PrestoBlue™ Cell Viability Assay
This protocol is adapted for a 96-well plate format and is based on the methodology used for MCF7 cells.[4]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well, black, clear-bottom tissue culture plates
-
PrestoBlue™ Cell Viability Reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line in appropriate flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only (no cells) for background fluorescence measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.1 µM to 200 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Add 100 µL of medium with the corresponding DMSO concentration to the "vehicle control" wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72, or 96 hours).
-
-
PrestoBlue™ Assay:
-
At the end of the incubation period, add 10 µL of PrestoBlue™ reagent directly to each well (for a final volume of 110 µL).
-
Gently mix the contents of the plate.
-
Incubate the plate for 1 to 2 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence reading of the "no-cell control" wells from all other readings to correct for background fluorescence.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability) using the following formula:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or similar to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of DGAT2 with a well-defined enzymatic IC50 of 14 nM. Its effect on cell viability is cell-line dependent and requires empirical determination. The provided protocols offer a robust framework for assessing the IC50 of this compound in various cell lines, which is essential for advancing our understanding of its therapeutic potential in different disease contexts. Further research is warranted to expand the IC50 profile of this compound across a broader range of cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 3. PF 06424439 (6348) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obesity promotes gastric cancer metastasis via diacylglycerol acyltransferase 2-dependent lipid droplets accumulation and redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Droplets in Lung Cancers Are Crucial for the Cell Growth and Starvation Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06424439 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[1][2] DGAT2 catalyzes the final step in the conversion of diacylglycerol to triglyceride. Inhibition of DGAT2 has shown therapeutic potential in various disease models, including metabolic disorders and cancer. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models for studying its effects on cancer and metabolic diseases.
Mechanism of Action: DGAT2 Inhibition
This compound exerts its effects by binding to and inhibiting the enzymatic activity of DGAT2. This action blocks the synthesis of triglycerides, leading to a reduction in lipid droplet formation. In metabolic diseases, this can alleviate hepatic steatosis and reduce plasma triglyceride levels.[1] In the context of cancer, the inhibition of lipid droplet formation can increase cellular stress and sensitize cancer cells to radiation therapy.[3][4] Furthermore, studies have indicated that DGAT2 inhibition can also suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor that regulates lipogenesis.[5]
Quantitative Data Summary
The following tables summarize the reported in vivo dosing parameters and effects of this compound in various mouse models.
Table 1: this compound Dosing in Cancer Mouse Models
| Parameter | Gastric Cancer Peritoneal Metastasis Model |
| Mouse Strain | SCID or Nude Mice |
| Tumor Model | Intraperitoneal injection of BGC823 or HGC27 cells |
| Administration Route | Intraperitoneal (i.p.) Injection |
| Dosage | Not explicitly stated; requires optimization |
| Vehicle | Not explicitly stated; a common vehicle is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
| Frequency | Not explicitly stated; a starting point could be daily or every other day |
| Observed Effects | Significantly reduced mesenteric metastasis[6] |
Table 2: this compound Dosing in Metabolic Disease Mouse Models
| Parameter | Dyslipidemia Model | Hepatic Steatosis Model |
| Mouse Strain | LDL receptor knockout (Ldlr-/-) | C57BL/6J and ob/ob mice |
| Diet | High-fat, high-cholesterol diet | Chow diet |
| Administration Route | Oral Gavage (p.o.) | Mixed in Chow |
| Dosage | 60 mg/kg/day[7] | 0.004% in chow[5] |
| Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | N/A |
| Frequency | Daily | Ad libitum |
| Treatment Duration | 3 days[7] | 7 days[5] |
| Observed Effects | Reduced plasma triglyceride and cholesterol levels[1][7] | Dramatically lower liver TG concentrations[5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration for Metabolic Disease Models
This protocol is adapted from studies on dyslipidemia in Ldlr-/- mice.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
For 10 mL of vehicle: mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the number of mice to be treated.
-
Dissolve the this compound in the prepared vehicle to achieve the final desired concentration. For a 25g mouse receiving a 60 mg/kg dose in a 100 µL volume, the concentration would be 15 mg/mL.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary. The final solution should be clear.
-
-
Administration:
-
Weigh each mouse to calculate the precise volume of the drug solution to be administered.
-
Properly restrain the mouse.
-
Gently insert the oral gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Intraperitoneal Injection for Cancer Models
This is a generalized protocol for intraperitoneal (i.p.) injection. The specific dose and frequency of this compound for cancer models have not been explicitly reported and should be optimized for the specific tumor model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, or as optimized)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
27-30 gauge needles
-
1 mL syringes
Procedure:
-
Tumor Model Establishment:
-
Implant tumor cells (e.g., BGC823, HGC27) into the peritoneal cavity of immunocompromised mice (e.g., SCID, Nude).[6]
-
Allow sufficient time for tumors to establish before starting treatment.
-
-
This compound Solution Preparation:
-
Prepare the vehicle and drug solution as described in Protocol 1, adjusting the concentration for the desired i.p. dose.
-
-
Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse with its head slightly downward.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline.
-
Gently aspirate to ensure no fluid is drawn into the syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse effects.
-
Safety and Toxicology Considerations
-
Combined Inhibition: Simultaneous administration of this compound with a DGAT1 inhibitor (PF-04620110) for two days in mice on a high-fat diet resulted in severe watery diarrhea and, in some cases, death.[8] This suggests potential gastrointestinal toxicity when both DGAT enzymes are inhibited.
-
DGAT2 Knockout: Genetic knockout of DGAT2 in mice is lethal shortly after birth, highlighting the essential role of this enzyme in development.[9]
-
General Monitoring: As with any experimental compound, it is crucial to monitor mice for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
Disclaimer
These protocols are intended for research purposes only and should be adapted to specific experimental needs. All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 3. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06424439 Oral Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).[1] DGAT2 is a critical enzyme in the final step of triglyceride (TG) synthesis.[2][3][4][5][6] Pharmacological inhibition of DGAT2 has been shown to reduce plasma and hepatic lipid levels in rodent models of dyslipidemia, making this compound a valuable tool for research in metabolic diseases such as hyperlipidemia and hepatic steatosis.[1] These application notes provide detailed protocols for the oral administration of this compound in rats, along with summaries of its pharmacological and pharmacokinetic properties and its mechanism of action.
Mechanism of Action
This compound selectively inhibits DGAT2 with a high degree of potency (IC50 = 14 nM), showing selectivity over DGAT1 and other related acyltransferases. The primary mechanism involves the direct inhibition of DGAT2, which catalyzes the conversion of diacylglycerol (DAG) and acyl-CoA to triglycerides.
Recent studies have elucidated a dual mechanism of action. By inhibiting DGAT2, this compound shunts DAG towards phospholipid synthesis, leading to an increase in phosphatidylethanolamine (B1630911) (PE) levels within the endoplasmic reticulum (ER).[2][3][4][5][6] This enrichment of PE in the ER has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor that regulates the expression of genes involved in lipogenesis.[2][3][4][5][6] Thus, this compound not only blocks the final step of triglyceride synthesis but also downregulates the entire lipogenic pathway.
Data Presentation
Pharmacological and Physicochemical Profile of this compound
| Parameter | Value | Reference |
| Target | Diacylglycerol Acyltransferase 2 (DGAT2) | [1] |
| IC50 | 14 nM | |
| Selectivity | High selectivity over DGAT1, MGAT-2, and MGAT-3 | Pfizer Inc. |
| Molecular Formula | C22H26ClN7O · CH4O3S | |
| Molecular Weight | 536.05 g/mol | |
| Solubility | Soluble in DMSO and water |
Reported Pharmacokinetic Profile of this compound in Rats
| Parameter | Observation | Note |
| Bioavailability | Orally bioavailable | Specific percentage not publicly available. |
| Clearance (IV) | Moderate | [1] |
| Half-life (t1/2) (IV) | Short (1.39 h) | [1] |
| Cmax (Oral) | Not publicly available | - |
| Tmax (Oral) | Not publicly available | - |
| AUC (Oral) | Not publicly available | - |
Summary of In Vivo Efficacy in Rodent Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Sucrose-fed rats | 0.1 - 10 mg/kg, oral gavage | Dose-dependent reduction in plasma triglycerides. | Pfizer Inc. |
| TghSREBP-1c rats | Chow supplemented with 0.01% this compound for 7 days | Significant decrease in plasma and liver triglycerides. | [2][3][4][5][6] |
| Dyslipidemic rodent models | Oral administration (dose not specified) | Decreased circulating and hepatic lipids. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogeneous suspension of this compound in carboxymethylcellulose sodium (CMC-Na), a commonly used vehicle for oral administration in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Sterile glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of CMC-Na (e.g., 0.5 g for a 0.5% w/v solution).
-
In a sterile beaker with a magnetic stir bar, slowly add the CMC-Na to the desired volume of sterile water (e.g., 100 mL) while stirring continuously to avoid clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration (e.g., for a 5 mg/mL suspension) and the final volume.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Triturate the this compound powder in a mortar with a small amount of the prepared CMC-Na vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
Alternatively, for larger volumes, the powder can be directly added to the vehicle in a beaker and mixed using a magnetic stirrer or homogenizer until a homogeneous suspension is achieved.
-
-
Storage:
-
Store the suspension at 2-8°C.
-
Before each use, ensure the suspension is brought to room temperature and mixed thoroughly to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Rats
This protocol outlines the standard procedure for administering the prepared this compound suspension to rats via oral gavage. This procedure should be performed by trained personnel.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe (1-3 mL, depending on the dosing volume)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.
-
Properly restrain the rat to prevent movement and ensure the head and neck are in a straight line with the body. This can be done by gently holding the rat over the shoulders and back.
-
-
Dosing:
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Attach the gavage needle to the syringe.
-
Gently insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus (a slight swallowing motion may be felt), slowly administer the contents of the syringe.
-
After administration, gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-dosing.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Experimental workflow for an in vivo study in rats.
References
- 1. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. a-z.lu [a-z.lu]
- 5. DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine | BioWorld [bioworld.com]
- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. | Sigma-Aldrich [merckmillipore.com]
PF-06424439 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the final step of triglyceride (TG) synthesis.[3][4] Inhibition of DGAT2 has been shown to reduce plasma triglyceride and cholesterol levels, making it a therapeutic target for metabolic diseases such as hyperlipidemia and hepatic steatosis.[1][3][4] These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions for both in vitro and in vivo studies.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 88 - 100[1][5][6] | 164.16 - 227.30[1][5][6] | Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][5][7] Ultrasonic warming may be required.[5][6] |
| Water | 50 - 53.6[7] | 93.27 - 100[7] | Ultrasonic assistance may be needed for dissolution.[7] |
| Ethanol | 88[1] | 164.16[1] | - |
Note: The molecular weight of this compound is 536.05 g/mol as a methanesulfonate (B1217627) salt and 439.94 g/mol as a free base.[1][6][8] Calculations for molarity should be based on the specific form of the compound used. Batch-specific molecular weights may vary.
Signaling Pathway
This compound selectively inhibits DGAT2, which is a crucial enzyme in the triglyceride synthesis pathway. DGAT2 catalyzes the final step, the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides. By blocking this step, this compound leads to a reduction in triglyceride synthesis. This inhibition has downstream effects, including the suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that regulates genes involved in fatty acid and triglyceride synthesis.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), fresh
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Weigh out 5.36 mg of this compound (assuming a molecular weight of 536.05 g/mol for the methanesulfonate salt). For the free base (MW: 439.94 g/mol ), weigh out 4.40 mg. Adjust the mass based on the batch-specific molecular weight provided on the certificate of analysis.
-
Add the weighed this compound to a sterile vial.
-
Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6-12 months).[1][5]
Protocol 2: Preparation of a Formulation for In Vivo Oral Administration
This protocol provides a clear solution for oral gavage in animal models.[1][5][7]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), fresh
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or ddH2O
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 88 mg/mL as described in Protocol 1, adjusting the volume as needed).
-
In a sterile conical tube, add the solvents in the following order, ensuring the solution is clear after each addition:
-
400 µL of PEG300
-
50 µL of the concentrated this compound DMSO stock solution
-
50 µL of Tween-80
-
-
Mix the solution thoroughly by vortexing.
-
Add 500 µL of sterile saline or ddH2O to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous solution. The final concentration of this compound in this formulation will be 4.4 mg/mL.
-
This formulation should be prepared fresh and used immediately for optimal results.[1]
Experimental Workflow: Determination of Solubility
The following workflow outlines a general procedure for determining the solubility of a compound like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
Dissolution of PF-06424439 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of PF-06424439, a potent and selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor, for in vivo experimental studies. Adherence to proper dissolution and formulation procedures is critical for ensuring the bioavailability and efficacy of the compound in animal models.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Alternate Names | PF 06424439 | [3] |
| CAS Number | 1469284-79-4 (methanesulfonate) | [1] |
| Molecular Formula | C₂₂H₂₆ClN₇O • CH₄O₃S | [1][3] |
| Molecular Weight | 536.05 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| In Vitro IC₅₀ | 14 nM for DGAT2 | [1] |
Solubility Data
This compound is soluble in various solvents, which allows for flexibility in formulation depending on the desired route of administration. It is crucial to use fresh, high-purity solvents to avoid degradation of the compound and ensure reproducibility.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (≥ 227.30 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened, hygroscopic DMSO. | [4] |
| Water | Soluble to 100 mM | [3] | |
| Ethanol | 88 mg/mL | [2] |
Recommended Formulations for In Vivo Administration
Several vehicle formulations have been successfully used for in vivo studies with this compound. The choice of vehicle will depend on the experimental design, particularly the route of administration (e.g., oral gavage, intravenous injection).
Oral Administration Formulations
| Formulation Components | Composition | Achievable Concentration | Reference |
| Vehicle 1: PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.68 mM) | [4] |
| Vehicle 2: SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.68 mM) | [4] |
| Vehicle 3: Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.68 mM) | [4] |
| Vehicle 4: PEG300, Tween-80, ddH₂O | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified, but based on a 88 mg/mL DMSO stock. | [2] |
Intravenous Administration Formulation
For intravenous administration, a formulation that ensures complete solubility and is well-tolerated is essential. The following is a suggested starting point, but researchers should optimize based on their specific experimental needs and animal model.
| Formulation Components | Composition | Achievable Concentration | Reference |
| Vehicle for IV Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.88 mM) | [5] |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into the final aqueous-based vehicle for administration.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath at 60°C or sonication can be applied.[4] Be cautious with heating to avoid degradation.
-
Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Preparation of Dosing Solution for Oral Gavage (Vehicle 1)
This protocol details the preparation of a dosing solution using a combination of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required volumes of each component based on the desired final concentration and total volume. For a final concentration of 2.5 mg/mL, the final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile conical tube, add the required volume of DMSO (containing the dissolved this compound).
-
Add the PEG300 to the tube. Vortex thoroughly until the solution is clear.
-
Add the Tween-80 and vortex again until the solution is homogeneous.
-
Finally, add the saline and vortex thoroughly to ensure a uniform suspension.
-
The resulting solution should be clear.[4] It is recommended to use this solution immediately after preparation.[2]
Caption: Workflow for preparing an oral dosing solution of this compound.
In Vivo Study Considerations
This compound has been demonstrated to be an orally bioavailable inhibitor of DGAT2.[1] In preclinical rodent models, it has shown efficacy in reducing plasma triglyceride and cholesterol levels.[1]
| Animal Model | Dosing | Route | Observed Effects | Reference |
| Sucrose-fed rats | 0.1-10 mg/kg | Not specified | Dose-dependent reduction in plasma triglycerides | [1] |
| LDL receptor knockout mice | 60 mg/kg/day | Oral (p.o.) | Reduction in plasma cholesterol, triglycerides, and hepatic triglycerides | [1] |
| Male low-density lipoprotein receptor (Ldlr) knockout mice | 60 mg/kg/day for 3 days | Oral (p.o.) | Reduction in plasma triglycerides and cholesterol | [4][5] |
| Rats | 1 mg/kg | Intravenous (i.v.) | Moderate clearance and a short half-life | [4][5] |
| Mice | 5 mg/kg | Not specified | Reduction in plasma fatty acids | [6] |
Mechanism of Action: DGAT2 Inhibition
This compound is a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides. DGAT2 catalyzes the final step in the triglyceride synthesis pathway, the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to a triglyceride. By inhibiting DGAT2, this compound blocks the production of new triglycerides. This mechanism is central to its observed effects on lipid metabolism.[7][8]
Caption: Simplified signaling pathway showing the inhibition of DGAT2 by this compound.
Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should conduct their own optimization and validation studies for their specific experimental conditions and animal models. All animal studies should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DGAT inhibition at the post‐absorptive phase reduces plasma FA by increasing FA oxidation | EMBO Molecular Medicine [link.springer.com]
- 7. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06424439 Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06424439 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis.[1][2][3] As an orally bioavailable compound, this compound has demonstrated efficacy in reducing plasma triglyceride and cholesterol levels in preclinical models, making it a valuable tool for research in metabolic diseases and potentially other areas such as oncology.[1][4][5][6] These application notes provide detailed protocols for the formulation of this compound using a common vehicle system consisting of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) for in vivo and in vitro studies.
Physicochemical and Pharmacological Properties
Proper formulation of this compound is critical for achieving accurate and reproducible results in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 536.05 g/mol | [1][4] |
| Formula | C₂₃H₃₀ClN₇O₄S | [4] |
| CAS Number | 1469284-79-4 | [1][4] |
| IC₅₀ (DGAT2) | 14 nM | [1][2] |
| Solubility in DMSO | 88 mg/mL (164.16 mM) | [4] |
| Solubility in Water | 100 mM | [1] |
Experimental Workflow for Formulation
The following diagram outlines the general workflow for preparing a formulation of this compound.
Caption: Workflow for this compound formulation.
Experimental Protocols
Below are detailed protocols for preparing this compound formulations for both in vivo and in vitro applications. It is recommended to prepare these formulations fresh for each experiment to ensure stability and efficacy.
In Vivo Formulation Protocol (Clear Solution)
This protocol is designed to prepare a clear solution of this compound suitable for oral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or ddH₂O
-
Sterile tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in fresh DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
-
Prepare the Vehicle:
-
In a sterile tube, add the required volume of PEG300.
-
Add the required volume of Tween 80 to the PEG300.
-
-
Final Formulation (Example for a 1 mL working solution):
-
To prepare a 1 mg/mL final concentration, add 100 µL of a 10 mg/mL this compound stock solution in DMSO to 400 µL of PEG300.
-
Mix thoroughly by vortexing or gentle agitation until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear.
-
Add 450 µL of sterile saline or ddH₂O to bring the total volume to 1 mL.
-
Mix thoroughly one final time. The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% aqueous component.
-
Note: The mixed solution should be used immediately for optimal results.[4] The order of solvent addition is crucial for maintaining the solubility of the compound.
In Vitro Formulation Protocol
For cell-based assays, it is important to minimize the final concentration of DMSO to avoid cellular toxicity.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced effects on the cells.
-
Signaling Pathway
This compound inhibits DGAT2, which plays a key role in lipid metabolism. The inhibition of DGAT2 has downstream effects on the SREBP-1 signaling pathway, which regulates lipogenesis.
Caption: this compound signaling pathway.
Disclaimer: This document is intended for research use only. The protocols and information provided are based on publicly available data and should be adapted and validated for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Studying Lipid Metabolism in Hepatocytes Using PF-06424439
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06424439 is a potent and highly selective small molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[1][2] With an IC50 of 14 nM for DGAT2, it exhibits minimal activity against DGAT1 and other related acyltransferases, making it a precise tool for investigating the role of DGAT2 in lipid metabolism.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on lipid metabolism in hepatocytes, a critical area of research for metabolic diseases such as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD).
The mechanism of action of this compound extends beyond the direct inhibition of triglyceride synthesis. By blocking DGAT2, it also suppresses the cleavage and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis.[3] This dual action leads to a significant reduction in the expression of lipogenic genes, further contributing to the decrease in lipid accumulation in hepatocytes.[3]
Data Presentation
The following tables summarize the key characteristics of this compound and its effects on hepatocyte lipid metabolism.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Diacylglycerol O-Acyltransferase 2 (DGAT2) | [1] |
| IC50 | 14 nM | [1][2] |
| Selectivity | >3500-fold vs. DGAT1, MGAT2, MGAT3 | [2] |
| Solubility | Soluble in DMSO and water | [1][2] |
| Molecular Weight | 536.05 g/mol |
Table 2: Effects of this compound on Lipid Metabolism in Hepatocytes (Illustrative Data)
| Cell Type | Treatment Concentration (µM) | Duration (hours) | Endpoint | Observed Effect | Reference |
| HepG2 | 10 | 24 | Triglyceride Content | Significant Decrease | [4] |
| Huh7 | 5 | 4 | Lipid Droplet Size | Accumulation of small LDs | [4] |
| Primary Human Hepatocytes | 1 - 10 | 48 | Triglyceride Synthesis | Dose-dependent inhibition | [1] |
| Calu-3 | 20 | 48 | Lipid Droplet Number | Significant Reduction | [5] |
| HepG2 | 10 | 24 | SREBP-1 Cleavage | Inhibition of nuclear translocation | [3] |
| HepG2 | 10 | 24 | FASN mRNA Expression | Significant Decrease | [4] |
| HepG2 | 10 | 24 | SCD1 mRNA Expression | Significant Decrease | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of this compound on hepatocyte lipid metabolism.
Protocol 1: Assessment of Cellular Triglyceride Content
This protocol describes the quantification of intracellular triglyceride levels in hepatocytes following treatment with this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes
-
Cell culture medium and supplements
-
This compound (prepared in DMSO)
-
Oleic acid complexed to BSA
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Induction of Lipid Accumulation (Optional): To mimic steatotic conditions, incubate cells with oleic acid (e.g., 0.2-0.5 mM) complexed to fatty acid-free BSA for 16-24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 20 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse the cells using a suitable lysis buffer.
-
Triglyceride Quantification: Determine the triglyceride concentration in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Protein Normalization: Measure the total protein concentration in each lysate to normalize the triglyceride content.
-
Data Analysis: Express the results as triglyceride content per milligram of protein and compare the treated groups to the vehicle control.
Protocol 2: Quantification of Lipid Droplets by Fluorescent Staining
This protocol details the visualization and quantification of intracellular lipid droplets using the fluorescent dye BODIPY 493/503.
Materials:
-
Hepatocytes cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Oleic acid-BSA complex
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (in DMSO)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat hepatocytes with this compound as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining:
-
Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µg/mL) and DAPI (e.g., 1 µg/mL) in PBS.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.[6]
-
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for BODIPY 493/503 (green fluorescence) and DAPI (blue fluorescence). For high-throughput analysis, use a high-content imaging system.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number, size, and total area of lipid droplets per cell.
-
Normalize the lipid droplet parameters to the number of cells (identified by DAPI staining).
-
Protocol 3: Western Blot Analysis of SREBP-1 Cleavage
This protocol describes the detection of the precursor and mature (nuclear) forms of SREBP-1 by Western blotting to assess the effect of this compound on its cleavage.
Materials:
-
Hepatocytes
-
This compound
-
Cell lysis buffers for cytoplasmic and nuclear protein extraction
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SREBP-1 (recognizing both precursor and mature forms)
-
Primary antibody against a loading control (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Harvesting: Treat hepatocytes with this compound as described in Protocol 1. Harvest the cells by scraping.
-
Fractionation of Cytoplasmic and Nuclear Proteins:
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse it in a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the precursor SREBP-1 (in the cytoplasmic fraction) and the mature SREBP-1 (in the nuclear fraction).
-
Normalize the SREBP-1 band intensities to the respective loading controls.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Lipogenic Gene Expression
This protocol details the measurement of mRNA levels of key lipogenic genes to evaluate the downstream effects of this compound on SREBP-1 activity.
Materials:
-
Hepatocytes
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., FASN, SCD1, ACACA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat hepatocytes with this compound as described in Protocol 1. Extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the reactions in a real-time PCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the relative expression levels in the this compound-treated groups to the vehicle control.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound in hepatocytes.
Caption: General experimental workflow for studying this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry [bio-protocol.org]
Application Notes and Protocols for Investigating Cancer Cell Metastasis with PF-06424439
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06424439 is a potent, selective, and orally bioavailable small-molecule inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride synthesis and lipid droplet (LD) formation.[1][2][3] Emerging evidence highlights the critical role of aberrant lipid metabolism in promoting cancer progression and metastasis.[4][5][6] Cancer cells often exhibit increased lipid storage in the form of LDs, which serve as energy reservoirs and signaling platforms to support survival, proliferation, and metastatic dissemination.[5][6] By inhibiting DGAT2, this compound disrupts lipid metabolism, leading to a reduction in LD formation and subsequent suppression of cancer cell metastasis.[4][5] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate and potentially target cancer cell metastasis.
Mechanism of Action
This compound inhibits DGAT2, which catalyzes the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TAG).[3] This inhibition leads to several downstream effects that collectively impair the metastatic cascade:
-
Reduction of Lipid Droplets: this compound treatment significantly decreases the formation and accumulation of LDs within cancer cells.[4][5]
-
Induction of Lipotoxicity: The accumulation of unsaturated fatty acids, which would normally be incorporated into TAGs, can lead to increased levels of reactive oxygen species (ROS) and cellular stress, ultimately inducing apoptosis.[5]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to suppress the EMT process, a critical step for cancer cell invasion and metastasis. This is achieved by increasing the expression of epithelial markers like E-cadherin and decreasing mesenchymal markers such as Vimentin and Snail.[5]
-
Impairment of Cancer Stem Cell (CSC) Properties: The compound may regulate the expression of CSC markers, suggesting a role in targeting the subpopulation of cancer cells responsible for tumor initiation and metastasis.[5][7]
-
Sensitization to Radiotherapy: By altering lipid metabolism, this compound can enhance the sensitivity of cancer cells to radiation therapy.[8][9]
Signaling Pathway
The inhibition of DGAT2 by this compound initiates a cascade of events that ultimately suppress cancer cell metastasis. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in suppressing cancer cell metastasis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration | Effect | Reference |
| DGAT2 Inhibition (IC50) | - | 14 nM | Potent inhibition of DGAT2 enzyme activity. | [1][2] |
| Lipid Droplet Formation | BGC823, HGC27 (Gastric Cancer), MCF-7 (Breast Cancer) | 10 µM | Almost complete blockage of LD formation after 12-72 hours. | [4][8] |
| Cell Viability | MCF-7 | 10 µM | No significant effect on cell viability after 72 hours. | [8] |
| Cell Cycle | MCF-7 | 10 µM | Induction of G2/M phase arrest after 72 hours. | [5][8] |
| Cell Invasion | MCF-7 | - | Reduction in cell invasive ability. | [5] |
| Cell Migration | MCF-7 | 10 µM | Inhibition of cell migration. | [9] |
| EMT Marker Expression | MCF-7 | - | Increased E-cadherin, suppressed Vimentin and Snail expression. | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Dose & Regimen | Key Findings | Reference |
| SCID and Nude Mice | Gastric Cancer (BGC823, HGC27 cells) | Not specified | Significantly reduced mesenteric metastasis. | [4] |
| LDL Receptor Knockout Mice | - | 60 mg/kg per day | Reduced plasma levels of cholesterol and triglycerides, and hepatic triglycerides. | [2] |
| Sucrose-fed Rats | - | 0.1-10 mg/kg | Dose-dependent reduction in plasma triglyceride levels. | [2] |
Experimental Protocols
1. In Vitro Lipid Droplet Formation Assay
This protocol is for the visualization and quantification of intracellular lipid droplets in cancer cells treated with this compound.
Workflow Diagram
Caption: Experimental workflow for the in vitro lipid droplet formation assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, BGC823)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in ethanol)
-
DAPI-containing mounting medium
-
Glass coverslips in a 24-well plate
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the desired time (e.g., 12, 24, 48, or 72 hours).
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) and add it to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a DAPI-containing mounting medium.
-
Visualize the cells using a fluorescence microscope. Lipid droplets will appear as green fluorescent puncta.
-
Capture images and quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).
2. In Vitro Cell Invasion Assay (Transwell Assay)
This protocol measures the invasive capacity of cancer cells through a basement membrane matrix.
Workflow Diagram
Caption: Workflow for the in vitro cell invasion assay using Transwell inserts.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
0.5% Crystal Violet solution
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Culture cancer cells to ~80% confluency and then serum-starve them for 24 hours.
-
Harvest and resuspend the cells in serum-free medium containing this compound or vehicle control.
-
Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.
-
Add complete medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells under a microscope and count the number of invading cells in several random fields of view.
3. In Vivo Peritoneal Metastasis Model
This protocol describes a mouse model to assess the effect of this compound on gastric cancer peritoneal metastasis.
Workflow Diagram
Caption: Workflow for the in vivo peritoneal metastasis model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Gastric cancer cells (e.g., BGC823, HGC27)
-
Sterile PBS
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Harvest and resuspend gastric cancer cells in sterile PBS.
-
Inject the cell suspension into the peritoneal cavity of the mice.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Monitor the mice regularly for signs of distress and record their body weight.
-
After a predetermined period (e.g., 4 weeks), euthanize the mice.
-
Perform a necropsy and carefully examine the peritoneal cavity for metastatic nodules on the mesentery, diaphragm, and other organs.
-
Count the number of metastatic nodules and measure their size.
-
Tissues can be harvested for further histological or molecular analysis.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel role for DGATs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications | springermedizin.de [springermedizin.de]
- 8. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Western Blot Analysis of DGAT2 Following PF-06424439 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the final step of triglyceride synthesis.[1][2][3][4] Its role in lipid metabolism makes it a significant therapeutic target for metabolic diseases.[3][4] PF-06424439 is a potent and selective small-molecule inhibitor of DGAT2, with an IC50 of 14 nM.[5][6][7][8] This compound is orally bioavailable and has been shown to reduce plasma triglyceride and cholesterol levels in preclinical models.[5][6][7][8] Understanding the cellular effects of this compound on DGAT2 protein expression is crucial for elucidating its mechanism of action and for drug development. This document provides a detailed protocol for the Western blot analysis of DGAT2 in cell lysates after treatment with this compound.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[9] The workflow involves preparing a protein lysate from cells treated with this compound, separating the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a membrane, and then probing the membrane with a primary antibody specific to DGAT2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is used to visualize the protein bands, and the signal intensity can be quantified to determine the relative amount of DGAT2 protein.[10][11]
Data Presentation
Table 1: Hypothetical Quantitative Analysis of DGAT2 Protein Levels
The following table represents example data that could be obtained from a Western blot experiment as described in this protocol. The data should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | This compound Concentration (nM) | DGAT2 Protein Level (Normalized to Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.05 | 1.0 |
| Treatment 1 | 10 | 0.95 ± 0.07 | 0.95 |
| Treatment 2 | 50 | 0.78 ± 0.09 | 0.78 |
| Treatment 3 | 100 | 0.62 ± 0.06 | 0.62 |
| Treatment 4 | 500 | 0.45 ± 0.08 | 0.45 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary depending on the cell type and experimental conditions.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line known to express DGAT2) in appropriate growth medium and incubate until they reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared.
-
Cell Treatment:
-
Prepare working solutions of this compound in fresh cell culture medium at the desired final concentrations (e.g., 10, 50, 100, 500 nM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours). The optimal treatment time may need to be determined empirically.
-
II. Protein Lysate Preparation
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[12]
-
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[12]
III. Protein Concentration Determination
-
Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.[14][15][16] This is crucial for ensuring equal loading of protein in each lane of the gel.[15][17]
IV. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., enhanced chemiluminescence (ECL) reagent) according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[13]
-
-
Analysis:
Visualization
Signaling Pathway Diagram
Caption: Inhibition of DGAT2 by this compound blocks triglyceride synthesis.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of DGAT2 after this compound treatment.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-DGAT2 antibody. Rabbit polyclonal (ab237613) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 8. This compound methanesulfonate | Acyltransferase | TargetMol [targetmol.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 13. biorbyt.com [biorbyt.com]
- 14. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 15. licorbio.com [licorbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Guide to western blot quantification | Abcam [abcam.com]
- 18. DGAT2 antibody (17100-1-AP) | Proteintech [ptglab.com]
- 19. DGAT2 Polyclonal Antibody (BS-12998R) [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Optimizing PF-06424439 concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of PF-06424439, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). Our goal is to help you achieve your research objectives while avoiding potential cytotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small-molecule inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), with an IC50 of 14 nM.[1][2][3][4][5] DGAT2 is a key enzyme that catalyzes the final step in the synthesis of triglycerides.[6] By inhibiting DGAT2, this compound prevents the formation of triglycerides and their storage in lipid droplets.[7] This can lead to a reduction in plasma triglyceride and cholesterol levels.[1] In cancer cells, this inhibition has been shown to reduce cell proliferation and invasion, and induce cell cycle arrest.[7]
Q2: I am observing high levels of cell death in my experiments. Could this be due to this compound?
A2: Yes, high concentrations of this compound can induce cytotoxicity. The cytotoxic threshold is cell-line dependent and also depends on the duration of exposure. For example, in MCF7 breast cancer cells, concentrations of 100 µM and 200 µM were found to be cytotoxic after 48 hours.[8] It is crucial to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental conditions.
Q3: What is a good starting concentration for my experiments?
A3: A concentration of 10 µM has been used in studies with MCF7 cells for 72 hours without significant cytotoxic effects.[8] In another study with APOL1 T-REx-293 cells, concentrations of 10 µM and 50 µM were used to reduce cytotoxicity associated with APOL1 risk variants.[9] Therefore, a starting range of 1-10 µM is recommended for initial experiments. However, it is imperative to perform a dose-response experiment to identify the optimal concentration for your specific cell type and assay.
Q4: How should I prepare my stock solution of this compound?
A4: this compound is soluble in DMSO.[1][2] You can prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in fresh, anhydrous DMSO.[2][4][10][5] Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil have been described.[1][11]
Q5: For how long should I treat my cells with this compound?
A5: The treatment duration will depend on your experimental goals. In vitro studies have used treatment times ranging from 18 hours to 96 hours.[8][9] Cytotoxicity can be time-dependent, with longer exposure times potentially leading to increased cell death even at lower concentrations.[8] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your desired effect.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound and their observed effects to guide your experimental design.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Citation |
| MCF7 | 1-50 µM | 24-96 h | Progressive reduction in cell growth | [8] |
| MCF7 | 100, 200 µM | 48 h | Cell viability inhibited | [8] |
| MCF7 | 10 µM | 72 h | No significant cytotoxic effects; G2/M cell cycle arrest | [7][8] |
| APOL1 T-REx-293 | 10, 50 µM | 18 h | Reduction of APOL1 risk variant-associated cytotoxicity | [9] |
| BGC823, HGC27 | Not specified | 12 h | Blocked formation of lipid droplets | [12] |
IC50 Values for this compound in MCF7 Cells [8]
| Time Point | IC50 (µM) |
| 24 h | 214.4 |
| 48 h | 109.8 |
| 72 h | 102 |
| 96 h | 101.5 |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines a method to determine the optimal, non-cytotoxic concentration of this compound for your cell line of interest using a cell viability assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., PrestoBlue™, MTT, or similar)
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 0.1 µM to 200 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for your desired time points (e.g., 24, 48, 72 hours).
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value and identify the concentration range that does not significantly impact cell viability.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
PF-06424439 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-06424439 in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams of relevant biological pathways.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in a cell culture setting.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Exceeding the solubility limit of this compound in the cell culture medium. - High final concentration of DMSO. - Interaction with media components. | - Ensure the final concentration of DMSO is low (ideally ≤ 0.1%) to maintain compound solubility. - Prepare a fresh stock solution and dilute it serially in pre-warmed media to the desired final concentration. - If precipitation persists, consider using a different solvent for the stock solution, such as water, as this compound is reported to be soluble in water.[1] - Visually inspect the media for any signs of precipitation after adding the compound and before applying it to the cells. |
| Low or No Compound Efficacy | - Degradation of this compound in the cell culture medium over time. - Incorrect storage of stock solutions. - Sub-optimal concentration or incubation time. | - Perform a stability study of this compound in your specific cell culture medium and conditions (see Experimental Protocols section). - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] - Conduct a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line and experimental endpoint. Concentrations used in the literature for MCF-7 cells range from 1 µM to 200 µM for 24 to 96 hours.[1] |
| Inconsistent Results Between Experiments | - Variability in stock solution preparation. - Inconsistent cell seeding density or health. - Instability of the compound in the media during the experiment. | - Prepare a large batch of stock solution and aliquot for single use to ensure consistency across experiments. - Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase and have high viability before treatment. - As recommended, assess the stability of this compound under your experimental conditions to ensure consistent compound exposure. |
| Unexpected Cellular Toxicity | - High concentration of the solvent (e.g., DMSO). - Off-target effects of the compound at high concentrations. - Contamination of the compound or cell culture. | - Include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in all experiments to assess solvent toxicity. - Perform a dose-response curve to identify the optimal, non-toxic working concentration. - Ensure aseptic techniques are followed to prevent contamination. Regularly test cell lines for mycoplasma. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in both DMSO and water.[1] For a DMSO stock solution, a concentration of 10 mM is commonly used.[1] One study with MCF-7 cells reported dissolving the compound in sterile distilled water to make a stock concentration of 18.65 mM.[3] It is recommended to prepare small, single-use aliquots to minimize freeze-thaw cycles.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Aliquoted stock solutions should be stored at -20°C or -80°C.[1][2] Under these conditions, the compound is stable for an extended period. Avoid repeated freeze-thaw cycles by using single-use aliquots.
Q3: What is the stability of this compound in cell culture media?
Q4: At what concentration should I use this compound in my experiments?
A4: The effective concentration of this compound will depend on the cell line and the biological question being addressed. For MCF-7 breast cancer cells, concentrations ranging from 1 µM to 200 µM have been used for incubation times of 24 to 96 hours.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides. By inhibiting DGAT2, this compound blocks the final step in triglyceride synthesis, leading to a reduction in lipid droplet formation.[3]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO or sterile distilled water
-
Your complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal standard (a stable, structurally similar compound not present in the sample)
-
Sterile microcentrifuge tubes
-
HPLC vials
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or sterile water.
-
Prepare a working solution by diluting the stock solution in your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM). Also, prepare a working solution in PBS as a control for inherent chemical stability.
-
-
Incubation:
-
Aliquot the working solutions into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator (5% CO₂).
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point should be processed immediately after preparation.
-
-
Sample Processing:
-
To each sample, add an equal volume of cold acetonitrile containing the internal standard to precipitate proteins and stop degradation.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
The peak area ratio of this compound to the internal standard is used for quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of compound remaining versus time to determine the stability profile and half-life (t½) in the tested medium.
-
Signaling Pathways and Workflows
DGAT2-Mediated Triglyceride Synthesis Pathway
The following diagram illustrates the final step of triglyceride synthesis, which is catalyzed by DGAT2 and inhibited by this compound.
Experimental Workflow for Assessing this compound Stability
This diagram outlines the key steps for determining the stability of this compound in cell culture media.
References
Troubleshooting PF-06424439 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, PF-06424439. This guide addresses common challenges, with a focus on resolving insolubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to dissolve in DMSO. What can I do?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Here are some troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: this compound's solubility can be significantly reduced by moisture-absorbing DMSO.[1] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Warming and Sonication: Gentle warming of the solution to 37°C or even up to 60°C can aid dissolution.[2][3] Additionally, sonication can help break up any precipitate and facilitate solubilization.[3][4]
-
Vortexing: Thorough vortexing for 1-2 minutes is essential after adding the solvent to the powder.
Q2: I've prepared a high-concentration stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Decrease the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to gradually decrease the solvent polarity.
-
Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can help maintain its solubility.
-
Use Formulation Aids for In Vivo Studies: For animal studies, specific formulations are required to maintain solubility and bioavailability. Common formulations involve co-solvents and surfactants.[1][2][3][4]
Q3: What are the recommended concentrations of this compound for cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Based on published studies, concentrations for in vitro assays typically range from 1 µM to 200 µM.[1][5] For example, in MCF7 breast cancer cells, a concentration of 10 µM for 72 hours was used to study its effects on lipid droplet formation and cell migration without significantly impacting cell viability.[5][6] However, at higher concentrations (100-200 µM), a reduction in cell viability was observed after 48 hours.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I am seeing inconsistent results in my experiments. Could this be related to solubility issues?
A4: Yes, inconsistent experimental results are a common consequence of poor compound solubility. If this compound is not fully dissolved or precipitates out of solution during your experiment, the actual concentration of the active compound will be lower and more variable than intended. To ensure consistency:
-
Visually Inspect Solutions: Always visually inspect your stock solutions and final working solutions for any signs of precipitation before each use.
-
Prepare Fresh Dilutions: It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment to avoid issues with compound stability in aqueous media over time.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Solubility Data
The solubility of this compound can vary depending on the solvent and the specific salt form of the compound. The following table summarizes solubility data from various suppliers.
| Solvent | Reported Solubility | Supplier/Source | Notes |
| DMSO | ≥ 88 mg/mL (164.16 mM) | Selleck Chemicals[1] | Use fresh DMSO as moisture can reduce solubility. |
| DMSO | 100 mg/mL (227.30 mM) | MedChemExpress[2][3] | Ultrasonic and warming to 60°C may be needed. |
| DMSO | Soluble to 100 mM | R&D Systems | |
| Water | Soluble to 100 mM | R&D Systems | |
| Water | 50 mg/mL (93.27 mM) | MedChemExpress[4] | Requires sonication. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of the methanesulfonate (B1217627) salt is 536.05 g/mol .[1]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1][3]
Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the appropriate volume of the 10 mM stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. Mix gently by inverting the tube.
Formulation for In Vivo Oral Administration
Several formulations have been reported for the oral administration of this compound in animal models. Here are a few examples:
Formulation 1 (PEG300/Tween80/Water): [1]
-
Start with a 1 mL working solution as an example.
-
Add 50 µL of an 88 mg/mL stock solution in DMSO to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This solution should be used immediately.
Formulation 2 (Corn Oil): [1][2]
-
Start with a 1 mL working solution as an example.
-
Add 50 µL of an 11 mg/mL stock solution in DMSO to 950 µL of corn oil.
-
Mix thoroughly until uniform.
-
This solution should be used immediately.
Formulation 3 (PEG300/Tween-80/Saline): [2][3][4]
-
Prepare a stock solution in DMSO.
-
The final formulation consists of a volumetric ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add each solvent sequentially, ensuring the solution is clear after each addition.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound in inhibiting triglyceride synthesis and lipogenesis.
Experimental Workflow for Assessing Insolubility
Caption: A logical workflow for troubleshooting insolubility issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preventing PF-06424439 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of PF-06424439 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in aqueous solutions?
A1: this compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis.[1] While the methanesulfonate (B1217627) salt form of this compound is reported to be soluble in water and DMSO, precipitation can still occur in aqueous experimental media.[2] This can be attributed to several factors including its relatively complex chemical structure, the composition of the culture media, pH, temperature, and the final concentration of the compound and any organic co-solvents.[3]
Q2: What are the reported solubilities of this compound?
A2: The solubility of this compound can vary depending on the solvent and any additives. Below is a summary of reported solubility data.
| Solvent | Reported Solubility | Source |
| Water | Soluble to 100 mM | |
| Water | 50 mg/mL (93.27 mM) with ultrasound | [4] |
| DMSO | Soluble to 100 mM | |
| DMSO | 88 mg/mL (164.16 mM) | [5] |
| DMSO | 100 mg/mL (227.30 mM) with ultrasound and warming to 60°C | [6] |
| DMSO | 250 mg/mL (466.37 mM) with ultrasound (hygroscopic DMSO impacts solubility) | [4] |
| DMSO | 90 mg/mL | [7] |
Q3: What are the initial signs of this compound precipitation in my experiment?
A3: Precipitation of this compound in your aqueous solution (e.g., cell culture media) can be identified by the following visual cues:
-
Cloudiness or haziness: The solution loses its clarity.
-
Visible particles: Fine crystalline solids or a thin film may appear on the surface of the culture vessel or suspended in the media.[3]
Q4: Can I prepare a stock solution of this compound directly in my aqueous experimental buffer?
A4: While this compound is reported to be water-soluble, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). Directly dissolving the compound in a complex aqueous buffer or cell culture medium can lead to precipitation, especially at higher concentrations.
Troubleshooting Guides
Issue: Precipitation observed after adding this compound to aqueous media.
This is a common challenge that can arise from the compound's physicochemical properties and its interaction with components in the experimental media. Follow the troubleshooting workflow below to address this issue.
Troubleshooting Workflow
Caption: A step-by-step logical guide for troubleshooting precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol details the recommended procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[8]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the amount of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM to 100 mM).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution for 2-5 minutes until the compound is completely dissolved.[3] The solution should be clear.
-
If dissolution is slow, gentle warming (e.g., 37°C) or brief sonication can be applied.[8] Be cautious as excessive heat can degrade the compound.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound into Aqueous Media
This protocol describes the best practices for diluting the DMSO stock solution into your aqueous experimental medium (e.g., cell culture medium) to prevent precipitation.
Procedure:
-
Pre-warm the media: Warm your aqueous medium to the experimental temperature (e.g., 37°C).[9]
-
Intermediate Dilution (Optional but Recommended): For very high final concentrations, first create an intermediate dilution of your DMSO stock in pre-warmed media.
-
Final Dilution:
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[9] This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced toxicity.[9]
-
Visual Inspection: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells or experiment.[9]
Signaling Pathway
This compound is a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the triglyceride synthesis pathway, which is a fundamental process in lipid metabolism.
Caption: Inhibition of the DGAT2 pathway by this compound.
References
- 1. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected results with PF-06424439
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06424439. The information is designed to help interpret unexpected results and provide detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: Unexpected Effect on Lipid Droplets - Why am I observing an increase in lipid droplet number after treatment with this compound, a DGAT2 inhibitor?
A1: While this compound is expected to decrease triglyceride synthesis and thus reduce lipid droplet (LD) formation, a paradoxical increase in LD number has been observed under specific cellular contexts. This is a notable unexpected result.
-
Context-Specific Effects: In human kidney organoids and podocytes, particularly those expressing APOL1 risk variants, inhibition of DGAT2 by this compound has been shown to unexpectedly increase the number of lipid droplets.[1] It is hypothesized that this may be a compensatory mechanism or a result of altered lipid trafficking within the cell.
-
Troubleshooting Steps:
-
Confirm Cell Line and Context: Verify if your cell model has unique lipid metabolism characteristics or expresses specific proteins (like APOL1 variants) that might influence the outcome.
-
Analyze LD Morphology: It's not just the number, but also the size and location of LDs that can be informative. An increase in smaller LDs might suggest a different mechanism than an increase in large LDs.
-
Investigate Other Lipid Pathways: Consider assessing the expression of genes involved in fatty acid uptake, beta-oxidation, and LD biogenesis to understand the broader impact on lipid homeostasis.
-
Q2: Inconsistent Effects on Cell Viability and Proliferation - My results for cell viability and proliferation are variable after this compound treatment. What could be the cause?
A2: The effects of this compound on cell viability and proliferation are highly dependent on the concentration used and the duration of treatment.
-
Concentration-Dependent Effects: At lower concentrations (e.g., 10 µM in MCF7 cells), this compound may not significantly impact cell proliferation.[2] However, at higher concentrations (e.g., 100-200 µM), a reduction in cell viability has been observed.[3]
-
Time-Dependent Effects: The inhibitory effects on cell growth may only become apparent after longer incubation periods (e.g., 48-96 hours).[3]
-
Cell Cycle Arrest: this compound has been shown to induce a G2/M phase cell cycle arrest in some cancer cell lines, which would contribute to reduced proliferation.[4]
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: To determine the optimal concentration and incubation time for your specific cell line and experimental goals.
-
Assess Cell Cycle Profile: Use flow cytometry to analyze the cell cycle distribution of treated cells to see if a cell cycle arrest is occurring.
-
Verify Compound Purity and Handling: Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh solutions for each experiment.
-
Q3: Unexpected In Vivo Side Effects - I'm observing severe diarrhea in my animal model after administering this compound. Is this expected?
A3: While not a commonly reported side effect of this compound alone, severe gastrointestinal issues have been observed when it is used in combination with a DGAT1 inhibitor, especially in animals on a high-fat diet.
-
Combined Inhibition: Simultaneous administration of this compound and a DGAT1 inhibitor in mice on a high-fat diet led to severe watery diarrhea and, in some cases, death.[5] This suggests that dual inhibition of both DGAT enzymes can significantly impair intestinal fat absorption and barrier function.
-
High-Fat Diet: The adverse effects were noted under high-fat diet conditions, which places a higher load on the intestinal lipid processing machinery.
-
Troubleshooting Steps:
-
Review Experimental Conditions: If you are co-administering other compounds, consider potential synergistic effects on the gastrointestinal system.
-
Monitor Animal Health on High-Fat Diets: Pay close attention to animal well-being, including signs of diarrhea, when using this compound in models with high dietary fat intake.
-
Consider a Dose Reduction: If adverse effects are observed, a reduction in the dose of this compound may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme that catalyzes the final step in triglyceride synthesis.[6][7] It is a slowly reversible, time-dependent inhibitor that acts noncompetitively with respect to the acyl-CoA substrate.[8]
Q2: Beyond triglyceride synthesis, what other cellular pathways are affected by this compound?
A2: this compound can influence other signaling pathways, leading to effects beyond simple lipid reduction.
-
SREBP-1 Cleavage: Inhibition of DGAT2 by this compound has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[9][10] This leads to a downregulation of lipogenic gene expression. This effect appears to be independent of LXR activity.[9]
-
Radiosensitization: In breast cancer cells, pre-treatment with this compound can enhance radiosensitivity.[2][3][11] This is associated with a reduction in lipid droplet content and can also affect the expression of genes related to the epithelial-to-mesenchymal transition (EMT) and cancer stem cell markers.[2][3]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary significantly between cell lines and experimental setups.
-
IC50: The IC50 for DGAT2 inhibition is approximately 14 nM in cell-free enzymatic assays.[6][7]
-
Cell-Based Assays: For cell-based assays, a common starting range is 1 to 50 µM.[3] For example, in MCF7 cells, 10 µM was used to study effects on lipid droplets and radiosensitization without causing significant cytotoxicity.[3][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| DGAT2 IC50 | Enzymatic Assay | 14 nM | [6] |
| IC50 (Cell Viability, 72h) | MCF7 | 102 µM | [3] |
| IC50 (Cell Viability, 96h) | MCF7 | 101.5 µM | [3] |
Detailed Experimental Protocols
Protocol 1: Lipid Droplet Staining using BODIPY 493/503
This protocol is for the fluorescent staining of neutral lipids in lipid droplets.
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density appropriate for your cell line to be sub-confluent at the time of staining.
-
Treatment: Treat cells with this compound at the desired concentration and for the desired duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS. Incubate the fixed cells with the BODIPY 493/503 solution for 5-10 minutes at room temperature, protected from light.[1]
-
Nuclear Counterstain (Optional): Wash the cells twice with PBS. Incubate with a DAPI or Hoechst solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (green fluorescence) and the nuclear stain (blue fluorescence).
Protocol 2: Cell Viability Assay
This protocol uses a resazurin-based reagent (e.g., PrestoBlue) to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the linear range of the assay for your cell line (e.g., 4,700 cells/well for MCF7).[11] Allow cells to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 10, 50, 100, 200 µM) and a vehicle control for the desired time points (e.g., 24, 48, 72, 96 hours).[3]
-
Reagent Incubation: At each time point, remove the treatment medium and wash the cells with a balanced salt solution (e.g., HBSS). Add the viability reagent diluted in fresh culture medium according to the manufacturer's instructions (e.g., 10 µL of 10x reagent in 90 µL of medium).[11] Incubate at 37°C for a specified time (e.g., 90 minutes), protected from light.[11]
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for PrestoBlue).[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 3: Clonogenic Survival Assay
This protocol assesses the ability of single cells to form colonies after treatment, often used in combination with radiation.
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM for 72 hours for MCF7 cells) or vehicle control.[3]
-
Irradiation (if applicable): After treatment, irradiate the cells with various doses of X-rays (e.g., 2, 4, 6 Gy).[3]
-
Cell Seeding for Colony Formation: Trypsinize the cells and seed a low number of cells (e.g., 200-2000 cells, depending on the expected survival rate) into new culture dishes.
-
Incubation: Incubate the dishes for a period sufficient for colonies to form (e.g., 14-18 days), without disturbing them.
-
Staining: Wash the dishes with PBS. Fix the colonies with a methanol/acetic acid solution. Stain the colonies with a crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Visualizations
Caption: Signaling pathway showing the effects of this compound on DGAT2 and downstream pathways.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]
- 8. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Controlling for PF-06424439 Vehicle Effects
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the DGAT2 inhibitor, PF-06424439. Proper vehicle selection and control are critical for obtaining accurate and reproducible data. This resource addresses common questions and potential issues related to vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for this compound in in vitro and in vivo experiments?
A1: this compound is soluble in Dimethyl Sulfoxide (B87167) (DMSO) and water. For in vitro studies, DMSO is commonly used to prepare stock solutions. For in vivo experiments, several vehicle formulations have been reported to improve solubility and bioavailability. These are typically multi-component systems.
Q2: Why is a vehicle control group essential in my experiments?
A2: A vehicle control group, which receives the same vehicle formulation without this compound, is crucial for several reasons. The vehicle components themselves can have biological effects.[1] For instance, DMSO, a common solvent in these formulations, is not biologically inert and can influence cell growth, viability, and gene expression in a dose-dependent manner.[1] Without a proper vehicle control, it is impossible to distinguish the effects of this compound from those of the vehicle, potentially leading to misinterpretation of results.
Q3: What are the known biological effects of the common vehicle components used for this compound?
A3: Each component of a vehicle formulation can have independent biological effects. It is important to be aware of these to anticipate and control for them. See the table below for a summary of common vehicle components and their known effects.
Troubleshooting Guide
Problem: I am observing unexpected effects in my vehicle control group.
Possible Cause: The individual components of your vehicle formulation may be exerting biological effects.
Solution:
-
Review Vehicle Component Effects: Refer to the summary table below to understand the known effects of each component in your formulation. For example, if you are using a formulation with Tween 80, be aware of its potential to decrease locomotor activity.[2]
-
Lower Vehicle Component Concentration: If possible, reduce the concentration of the vehicle components, particularly DMSO, to the lowest effective concentration for solubilizing this compound. For in vitro studies, keeping the final DMSO concentration at or below 0.1% is recommended for long-term experiments to minimize off-target effects.[1]
-
Conduct a Vehicle Titration Study: Before starting your main experiment, perform a pilot study with different concentrations of the vehicle to determine a concentration that is well-tolerated and has minimal biological effects in your model system.
-
Compare to an Untreated or Saline Control: In addition to your vehicle control, include a naive control group (e.g., untreated or saline-treated) to understand the baseline response of your system. This will help you differentiate between the effects of the vehicle and any systemic effects of the administration procedure.
Problem: The solubility of this compound is poor in my chosen vehicle, leading to precipitation.
Possible Cause: The preparation method or the specific combination of vehicle components may not be optimal.
Solution:
-
Follow Recommended Preparation Protocols: Ensure you are following the specified order of addition for multi-component vehicles. For example, some protocols specify adding DMSO to PEG300 before adding Tween-80 and saline.[3]
-
Use Gentle Warming and/or Sonication: For some formulations, gentle warming (e.g., to 60°C) and ultrasonication can aid in dissolution.[4][5] However, be mindful of the stability of this compound under these conditions.
-
Use Freshly Prepared Solutions: Some vehicle components, like DMSO, can absorb moisture, which can reduce solubility.[3] It is best to use fresh, anhydrous solvents and prepare the vehicle formulation immediately before use.[3]
Data Presentation: Vehicle Formulations and Component Effects
Table 1: Common In Vivo Vehicle Formulations for this compound
| Formulation Components | Ratios | Reference |
| DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in saline) | [4] |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | [4] |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
Table 2: Summary of Potential Biological Effects of Common Vehicle Components
| Vehicle Component | Potential Biological Effects | Key Considerations | References |
| Dimethyl Sulfoxide (DMSO) | Altered cell growth, viability, differentiation, and gene expression. Can inhibit phosphorylation of p38 and JNK MAP kinases. Cytotoxic at higher concentrations. | Keep final concentration as low as possible, ideally ≤0.1% for long-term in vitro studies. | [1][6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can alter drug tissue distribution and excretion profiles. May have cholesterol-modulating effects. Generally well-tolerated. | The cyclodextrin-drug complex may have different pharmacokinetic properties than the free drug. | [4][7] |
| Corn Oil | Can induce changes in body weight, locomotor activity, anxiety, and spatial memory. Effects can be species-dependent (e.g., more pronounced in mice than rats). May modulate gene expression in a dose-dependent manner. | Consider the species and dose of corn oil. Long-term exposure may interfere with behavioral and metabolic studies. | [3][8][9] |
| Polyethylene Glycol 300 (PEG300) | Generally low toxicity. High concentrations can cause local tissue irritation upon injection. | Approved for pharmaceutical use; final concentrations up to 50% for injection are generally considered safe. | [10][11] |
| Polysorbate 80 (Tween-80) | Can decrease locomotor activity at higher concentrations. May inhibit P-glycoprotein (P-gp), potentially increasing the absorption and systemic exposure of P-gp substrate drugs. | Be cautious when co-administering with drugs that are P-gp substrates. | [2][12] |
Experimental Protocols
Protocol 1: Preparation of a Multi-Component Vehicle for In Vivo Administration
This protocol is based on a commonly cited formulation for this compound.
Materials:
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
This compound
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times the final desired concentration.
-
In a sterile tube, add 4 volumes of PEG300.
-
To the PEG300, add 1 volume of the this compound/DMSO stock solution. Mix thoroughly by vortexing until the solution is clear.
-
Add 0.5 volumes of Tween-80 to the mixture. Vortex again until the solution is homogeneous and clear.
-
Add 4.5 volumes of sterile saline to the mixture. Mix thoroughly by inverting the tube or gentle vortexing.
-
The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For the vehicle control group, follow the same procedure, substituting pure DMSO for the this compound/DMSO stock solution.
-
Administer the formulation to the animals immediately after preparation.
Visualizations
Caption: Workflow for designing a properly controlled experiment.
Caption: this compound and its vehicle (DMSO) can have distinct effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-06424439 Dosage and Administration Guide
This technical support center provides guidance for researchers and drug development professionals on the use of PF-06424439, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). This guide offers frequently asked questions (FAQs) and troubleshooting advice to facilitate the successful design and execution of in vivo studies across various animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule inhibitor of DGAT2, with an IC50 of 14 nM.[1] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT2, this compound reduces the production of triglycerides, which can lead to decreased plasma and hepatic lipid levels.[2]
Q2: What are the recommended dosages of this compound for different animal models and disease states?
A2: The optimal dosage of this compound can vary significantly depending on the animal model, the disease being studied, and the desired therapeutic effect. Below is a summary of reported dosages in rodent models.
Q3: Is there any dosage information available for this compound in non-human primates?
A3: Currently, there is no publicly available information specifying the exact dosage of this compound used in non-human primate studies. However, a study on DGAT2 inhibition in rhesus primates suggested that, unlike in rodents, selective inhibition of DGAT2 did not have significant effects on plasma triglyceride or VLDL production.[3] This highlights potential species-specific differences in the role of DGAT2 in lipid metabolism and underscores the importance of careful dose-finding studies in this model.
Q4: How should I prepare this compound for administration to animals?
A4: The formulation of this compound depends on the route of administration. For oral gavage, it can be prepared as a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. It is crucial to ensure the compound is fully dissolved or uniformly suspended before administration.
Q5: What are the known pharmacokinetic properties of this compound in animals?
A5: In rats, this compound administered intravenously at 1 mg/kg has been shown to have moderate clearance and a short half-life of approximately 1.39 hours.[4] The compound is orally bioavailable, making it suitable for oral administration in preclinical studies.[5][6][7]
Data Presentation
Table 1: Reported Dosages of this compound in Rodent Models
| Animal Model | Disease Model | Dosage | Route of Administration | Observed Effects | Reference |
| Ldlr-/- Mice | Dyslipidemia | 60 mg/kg/day for 3 days | Oral (p.o.) | Reduced plasma triglyceride and cholesterol levels. | [4] |
| Sucrose-fed Rats | Dyslipidemia | 0.1 - 10 mg/kg | Oral (p.o.) | Dose-dependent reduction in plasma triglyceride levels. | [8] |
| Wistar-Han Rats | Pharmacokinetic study | 1 mg/kg | Intravenous (i.v.) | Moderate clearance and a short half-life. | [4] |
| SCID and Nude Mice | Gastric Cancer Metastasis | Not specified | Intraperitoneal (i.p.) | Significantly reduced mesenteric metastasis. | [9] |
| Mice on High-Fat Diet | Intestinal Barrier Function | Not specified (in combination with a DGAT1 inhibitor) | Oral (p.o.) | Induced severe watery diarrhea and intestinal injury. | [10] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Dyslipidemia
-
Objective: To assess the effect of oral this compound on plasma lipid levels in Ldlr-/- mice.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Ldlr-/- mice
-
Oral gavage needles
-
-
Procedure:
-
Prepare a suspension of this compound in 0.5% CMC-Na to the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 25g mouse at a dosing volume of 10 mL/kg).
-
Vortex the suspension thoroughly before each use to ensure uniformity.
-
Acclimate Ldlr-/- mice to handling and oral gavage for several days before the start of the experiment.
-
Administer the this compound suspension or vehicle control (0.5% CMC-Na) to the mice via oral gavage once daily for the duration of the study (e.g., 3 days).
-
Monitor the animals for any adverse effects.
-
At the end of the treatment period, collect blood samples for lipid analysis.
-
Protocol 2: Intravenous Administration of this compound in Rats for Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water for injection
-
Wistar-Han rats with jugular vein catheters
-
Syringes and needles
-
-
Procedure:
-
Prepare the vehicle by mixing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Dissolve this compound in the vehicle to the desired concentration for a 1 mg/kg dose. Ensure the solution is clear and free of precipitates.
-
Administer the this compound solution as a single bolus injection via the jugular vein catheter.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy | - Improper formulation (precipitation or non-uniform suspension).- Incorrect dosage or administration route.- Degradation of the compound. | - Ensure the compound is fully dissolved or uniformly suspended before each administration. Use sonication if necessary for suspensions.- Verify calculations for dosage and dosing volume. Ensure proper gavage or injection technique.- Store the compound and its formulations under recommended conditions and use freshly prepared solutions. |
| Diarrhea or gastrointestinal distress | - Inhibition of intestinal triglyceride synthesis, especially when combined with a DGAT1 inhibitor or in animals on a high-fat diet.[10] | - Monitor animals closely for signs of diarrhea, dehydration, and weight loss.- Consider reducing the dose or the frequency of administration.- Avoid co-administration with DGAT1 inhibitors unless it is the specific aim of the study.- Ensure the high-fat diet is well-tolerated by the animals before starting treatment. |
| Precipitation of the compound in the formulation | - Poor solubility of this compound in the chosen vehicle. | - For oral administration, ensure vigorous and consistent mixing of the suspension. Consider micronizing the powder to improve suspension stability.- For intravenous administration, ensure the correct proportions of co-solvents (DMSO, PEG300, Tween 80) are used. Prepare the solution fresh before each use. |
| Animal stress during administration | - Improper handling or restraint during oral gavage or injection. | - Ensure personnel are well-trained in animal handling and administration techniques.- Acclimate animals to the procedures before the start of the experiment. |
Mandatory Visualization
Caption: Simplified signaling pathway of DGAT2-mediated triglyceride synthesis and its regulation.
Caption: Experimental workflow for oral administration of this compound in mice.
References
- 1. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoclonal Antibody Pharmacokinetics in Cynomolgus Monkeys Following Subcutaneous Administration: Physiologically Based Model Predictions from Physiochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DGAT2 Inhibition Alters Aspects of Triglyceride Metabolism in Rodents but Not in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in PF-06424439 experimental outcomes
Welcome to the technical support center for PF-06424439. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental outcomes when working with this potent and selective DGAT2 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, potent, and selective small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2][3][4] It exhibits a time-dependent and slowly reversible inhibition, acting in a noncompetitive manner with respect to the acyl-CoA substrate.[2][3][5] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[5] By inhibiting DGAT2, this compound reduces the synthesis of triglycerides.
Q2: What are the common in vitro and in vivo applications of this compound?
A2: In vitro, this compound is used to study lipid metabolism, particularly triglyceride synthesis in various cell lines, including human hepatocytes and cancer cells like MCF7.[6][7] It has also been used to investigate the role of lipid droplets in processes such as cancer cell proliferation, migration, and radiosensitivity.[6][7][8] In vivo, this compound has been shown to reduce plasma triglyceride and cholesterol levels in rodent models of dyslipidemia.[1][2][3] It is also used to study the effects of DGAT2 inhibition on conditions like hepatic steatosis and tumor growth in xenograft models.[5][9]
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of this compound are critical for consistent results. Here are some guidelines:
-
Powder: The solid form should be stored at -20°C for up to 3 years.[1]
-
Stock Solutions:
-
DMSO: Dissolve in fresh, high-quality DMSO. Be aware that moisture-absorbing DMSO can reduce solubility.[1] Some sources suggest a solubility of up to 100 mg/mL (227.30 mM), potentially requiring sonication and warming to 60°C.[3] Another source indicates a solubility of 88 mg/mL (164.16 mM).[1]
-
Water: Solubility in water is reported to be up to 100 mM.
-
Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][3]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in cell-based assays | Poor Solubility/Precipitation: The compound may not be fully dissolved in the culture medium. | - Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Visually inspect the medium for any signs of precipitation after adding the compound. |
| Compound Degradation: Improper storage may have led to the degradation of this compound. | - Always store the solid compound and stock solutions at the recommended temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Cell Line Variability: Different cell lines may have varying levels of DGAT2 expression or compensatory lipid metabolism pathways. | - Confirm DGAT2 expression in your cell line of interest.- Consider that the cellular context can significantly influence the outcome. | |
| High variability in in vivo study outcomes | Inconsistent Formulation: The vehicle used for administration can impact the bioavailability of the compound. | - For oral administration, a common formulation involves DMSO, PEG300, Tween80, and water or saline. A specific example is adding a 50 μL DMSO stock solution (88 mg/mL) to 400 μL of PEG300, mixing, adding 50 μL of Tween80, mixing again, and finally adding 500 μL of ddH2O.[1] Another formulation for oral gavage is dissolving the compound in corn oil.[1][2]- Ensure the formulation is prepared consistently for all animals in the study and used immediately.[1] |
| Animal Model Differences: The genetic background, diet, and health status of the animals can influence the response to the inhibitor. | - Use a well-characterized animal model relevant to your research question.- Standardize the diet and housing conditions for all animals. | |
| Unexpected off-target effects | Lack of Specificity at High Concentrations: While this compound is selective for DGAT2, very high concentrations might inhibit other enzymes. | - Perform dose-response experiments to determine the optimal concentration with maximal DGAT2 inhibition and minimal off-target effects.- this compound shows no significant activity at MGAT1-3 or DGAT1. |
| Difficulty reproducing published IC50 values | Different Assay Conditions: The reported IC50 of 14 nM may have been determined under specific biochemical assay conditions.[1][2][3][4] | - In cell-based assays, the apparent IC50 can be higher due to factors like cell permeability and protein binding. For example, in MCF7 cells, the IC50 values were reported to be much higher (e.g., 102 µM after 72h).[6]- Carefully review the methodology of the cited literature and replicate the assay conditions as closely as possible. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 14 nM | DGAT2 | [1][2][3][4] |
| IC50 | >50 µM | DGAT1, MGAT-2, MGAT-3 | [10] |
| IC50 (24h) | 214.4 µM | MCF7 cells | [6] |
| IC50 (48h) | 109.8 µM | MCF7 cells | [6] |
| IC50 (72h) | 102 µM | MCF7 cells | [6] |
| IC50 (96h) | 101.5 µM | MCF7 cells | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Clearance | Moderate | Intravenous (1 mg/kg) | [1][2][3] |
| Volume of Distribution (Vdss) | Moderate | Intravenous (1 mg/kg) | [1][2][3] |
| Half-life (t1/2) | 1.39 h | Intravenous (1 mg/kg) | [2] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for DGAT2 Inhibition
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare fresh serial dilutions of this compound in culture medium from a validated stock solution.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).[6]
-
Endpoint Measurement: Assess the desired outcome, which could include:
Protocol 2: In Vivo Study in a Mouse Model of Dyslipidemia
-
Animal Model: Use a relevant model, such as Ldlr-/- mice on a high-fat diet.[1][2][3]
-
Compound Formulation: Prepare this compound for oral administration. A common vehicle consists of DMSO, PEG300, Tween-80, and saline.[2] Alternatively, a suspension in corn oil can be used.[1][2]
-
Administration: Administer this compound orally (p.o.) at the desired dosage (e.g., 60 mg/kg).[1][2][3]
-
Sample Collection: Collect blood samples at specified time points to measure plasma triglyceride and cholesterol levels.
-
Data Analysis: Compare the lipid levels in the treated group to the vehicle-treated control group.
Visualizations
Caption: Role of DGAT2 in triglyceride synthesis and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications | springermedizin.de [springermedizin.de]
- 10. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating PF-06424439 Efficacy in Reducing Triglyceride Levels: A Comparative Guide
This guide provides a detailed comparison of PF-06424439's performance against other triglyceride-lowering alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development, offering objective insights into the compound's mechanism, efficacy, and the protocols used for its validation.
Introduction to this compound
This compound is an orally bioavailable, potent, and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1] DGAT2 is a critical enzyme in lipid metabolism, catalyzing the final step of triglyceride (TG) synthesis.[2][3] By inhibiting this enzyme, this compound effectively reduces the production of triglycerides, which has shown potential in preclinical models for lowering plasma triglyceride and cholesterol levels.[1] The compound exhibits high selectivity for DGAT2, with an IC50 of 14 nM, and shows no significant activity against related acyltransferases like DGAT1 or MGAT1-3.[1]
Mechanism of Action: DGAT2 Inhibition
The primary mechanism of this compound involves the direct inhibition of the DGAT2 enzyme. DGAT2 is responsible for converting diacylglycerol (DAG) and acyl-CoA into triglycerides.[3] This final step is crucial for the storage of fatty acids and the assembly of very-low-density lipoproteins (VLDL) in the liver. By blocking this pathway, this compound decreases the synthesis of new triglycerides, leading to reduced lipid accumulation in tissues like the liver and lower levels of circulating triglycerides in the bloodstream.[3]
Caption: Signaling pathway of triglyceride synthesis and DGAT2 inhibition by this compound.
Comparative Efficacy Data
The following table summarizes the triglyceride-lowering efficacy of this compound in preclinical models compared to established and emerging therapeutic alternatives.
| Compound/Class | Mechanism of Action | Model/Study Population | Triglyceride Reduction (%) |
| This compound | Selective DGAT2 Inhibitor | Sucrose-fed rats [1] | Dose-dependent reduction [1] |
| LDLr-/- mice on high-fat diet [1] | Significant plasma TG reduction [1] | ||
| Statins | HMG-CoA Reductase Inhibitor | Hypertriglyceridemic animal models[4] | 38% (Lovastatin)[4] |
| Fibrates | PPARα Agonist | Clinical studies | 25-50%[5] |
| Niacin | DGAT2 Inhibition / other mechanisms[2][5] | Clinical studies | 10-50%[5] |
| Omega-3 Fatty Acids | Multiple (↓ VLDL synthesis, ↑ clearance) | Clinical studies | 10-50%[5] |
| Antisense Oligonucleotides (ApoC-III inhibitors) | Inhibit Apolipoprotein C-III production | Clinical trials (Olezarsen, Plozasiran) | ~70%[6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the efficacy data of triglyceride-lowering compounds. Below are protocols representative of the studies cited for this compound.
In Vitro Triglyceride Synthesis Assay in Human Hepatocytes
-
Objective: To determine the direct inhibitory effect of this compound on triglyceride synthesis in a human-relevant cell model.
-
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lipid Synthesis Induction: Cells are incubated with a radiolabeled fatty acid precursor (e.g., ¹⁴C-oleic acid) to initiate de novo lipogenesis.
-
Lipid Extraction: After the incubation period, total lipids are extracted from the cells using a solvent system like hexane/isopropanol.
-
Analysis: The extracted lipids are separated using thin-layer chromatography (TLC). The band corresponding to triglycerides is scraped, and the incorporated radioactivity is quantified using a scintillation counter.
-
Outcome: The reduction in radiolabeled triglycerides in this compound-treated cells compared to the vehicle control is calculated to determine the IC50 value.
-
In Vivo Efficacy in a Sucrose-Fed Rat Dyslipidemia Model
-
Objective: To evaluate the dose-dependent effect of orally administered this compound on plasma triglyceride levels in a diet-induced hypertriglyceridemia model.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are fed a high-sucrose diet to induce elevated plasma triglyceride levels.
-
Acclimatization: Animals are acclimatized to the diet and housing conditions.
-
Dosing: Rats are orally administered this compound at various doses (e.g., 0.1-10 mg/kg) or a vehicle control once daily for a specified period.[1]
-
Sample Collection: Blood samples are collected at baseline and at specified time points post-dosing.
-
Biochemical Analysis: Plasma is isolated, and triglyceride levels are measured using a commercial enzymatic assay.
-
Outcome: The percentage reduction in plasma triglycerides from baseline is calculated for each dose group and compared to the vehicle control to assess dose-dependent efficacy.[1]
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel triglyceride-lowering agent like this compound.
Caption: A generalized experimental workflow for in vivo testing of a TG-lowering compound.
Conclusion
This compound demonstrates significant potential as a triglyceride-lowering agent through its potent and selective inhibition of DGAT2. Preclinical data confirm its ability to reduce triglyceride synthesis in vitro and lower plasma triglyceride levels in vivo.[1] When compared to traditional therapies such as fibrates and niacin, its targeted mechanism offers a distinct pharmacological profile. While newer RNA-based therapies show very high efficacy, the oral bioavailability of small molecule inhibitors like this compound represents a potentially convenient therapeutic option. Further clinical investigation is necessary to fully establish its efficacy and safety profile in human populations with hypertriglyceridemia.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Triglyceride Treatment in the Age of Cholesterol Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms of triglyceride-lowering effect of an HMG-CoA reductase inhibitor in a hypertriglyceridemic animal model, the Zucker obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triglyceride Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. adameetingnews.org [adameetingnews.org]
A Comparative Guide to DGAT2 Inhibitors: Focus on PF-06424439
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis. Its role in hepatic steatosis and related metabolic disorders has positioned it as a key therapeutic target for conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A variety of inhibitory molecules are under investigation, with PF-06424439 emerging as a potent and selective small molecule inhibitor. This guide provides a comparative overview of this compound against other DGAT2 inhibitors, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
DGAT2 Signaling Pathway in Triglyceride Synthesis
DGAT2 is an integral membrane protein located in the endoplasmic reticulum. It utilizes diacylglycerol (DAG) and fatty acyl-CoA as substrates to produce triglycerides. The activity of DGAT2 is influenced by upstream metabolic pathways that regulate the availability of its substrates. For instance, the SREBP-1c transcription factor, a master regulator of lipogenesis, can influence the expression of genes involved in fatty acid synthesis, thereby providing the necessary acyl-CoA for triglyceride formation.[1] Inhibition of DGAT2 not only directly blocks triglyceride synthesis but has also been shown to down-regulate SREBP-1c activity, creating a feedback loop that further reduces hepatic lipogenesis.[1]
Comparative Performance of DGAT2 Inhibitors
Direct head-to-head comparative studies of this compound against a wide array of other DGAT2 inhibitors in the same assays are limited in publicly available literature. However, data from various sources allow for an indirect comparison of their potency and clinical development status.
In Vitro Potency of this compound and Analogs
This compound is a highly potent inhibitor of human DGAT2 with a reported IC50 of 14 nM.[2][3][4] Studies on structural analogs of this compound have demonstrated that minor modifications can impact potency, highlighting the structure-activity relationship within this chemical series.[5]
| Compound | Human DGAT2 IC50 (nM) | Reference |
| This compound (1) | 14 | [2][3][4] |
| Analog 2 | 28 | [5] |
| Analog 3 | 17 | [5] |
| Analog 4 | 20 | [5] |
| Analog 5 | 16 | [5] |
| Analog 6 | 21 | [5] |
Overview of Selected DGAT2 Inhibitors in Development
| Inhibitor | Mechanism | Developer | Highest Phase of Development | Key Findings | Reference |
| This compound | Small Molecule | Pfizer | Preclinical | Potent and selective DGAT2 inhibitor, reduces plasma and hepatic lipids in rodent models. | [5] |
| Ervogastat (B10831021) (PF-06865571) | Small Molecule | Pfizer | Phase 2 | Dose-dependent reductions in liver fat and serum triglycerides in patients with NAFLD. | [1][6][7] |
| IONIS-DGAT2-LRx | Antisense Oligonucleotide | Ionis Pharmaceuticals | Phase 2 | Dose-dependent reductions in hepatic fat in patients with NAFLD. | [8] |
| Janssen DGAT2 Inhibitors (e.g., H2-003, H2-005) | Small Molecule | Janssen | Preclinical | Potent and selective inhibition of human DGAT2, reduction in triglyceride biosynthesis in vitro. | [7] |
Experimental Protocols
DGAT2 Enzyme Activity Assay (In Vitro)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DGAT2.
Materials:
-
Human DGAT2 enzyme (recombinant)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[14C]-Oleoyl-CoA (radiolabeled fatty acyl-CoA)
-
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Stop Solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, DAG, and the test compound dilution (or DMSO for control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding [14C]-Oleoyl-CoA.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Add heptane to extract the lipids, and vortex thoroughly.
-
Allow the phases to separate, and transfer an aliquot of the upper (heptane) phase containing the radiolabeled triglycerides to a scintillation vial.
-
Evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Triglyceride Synthesis Assay in Hepatocytes (Cell-based)
This protocol measures the effect of DGAT2 inhibitors on de novo triglyceride synthesis in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
[14C]-Acetic acid or [3H]-Glycerol (radiolabeled precursors)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Hexane:Isopropanol (3:2, v/v) extraction solvent
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Plate hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (or DMSO for control) for a predetermined time (e.g., 24 hours).
-
Add the radiolabeled precursor ([14C]-acetic acid or [3H]-glycerol) to the medium and incubate for a further period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and scrape to collect the cell lysate.
-
Extract the total lipids from the lysate using the hexane:isopropanol solvent.
-
Dry the lipid extract under nitrogen and resuspend in a small volume of solvent.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the different lipid species.
-
Visualize the triglyceride band (e.g., using iodine vapor or a phosphorimager) and quantify the radioactivity.
-
Normalize the triglyceride synthesis to the total protein content of the cell lysate and determine the effect of the inhibitor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of DGAT2 inhibitors.
Conclusion
This compound stands out as a potent and selective small molecule inhibitor of DGAT2 with promising preclinical data. While the landscape of DGAT2 inhibitors is expanding with diverse modalities such as antisense oligonucleotides, the oral bioavailability and strong in vitro and in vivo activity of small molecules like this compound and ervogastat make them attractive candidates for further development. The provided experimental protocols offer a foundation for the continued investigation and comparison of these and other novel DGAT2 inhibitors. Future research, particularly direct comparative studies, will be crucial in elucidating the most effective therapeutic strategies targeting DGAT2 for the treatment of metabolic diseases.
References
- 1. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 5. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibit… [ouci.dntb.gov.ua]
- 7. Diacylglycerol Acyltransferase 2 Inhibitors (Janssen) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PF-06424439 and PF-04620110 for Researchers in Drug Development
In the landscape of therapeutic agents targeting metabolic diseases, inhibitors of diacylglycerol acyltransferase (DGAT) have emerged as a promising class of drugs. These enzymes, DGAT1 and DGAT2, are pivotal in the final step of triglyceride synthesis. This guide provides a detailed, objective comparison of two key inhibitors: PF-06424439, a selective DGAT2 inhibitor, and PF-04620110, a selective DGAT1 inhibitor, to assist researchers, scientists, and drug development professionals in their investigative endeavors.
Executive Summary
This compound and PF-04620110 are potent and selective inhibitors of their respective DGAT enzyme isoforms. While both demonstrate efficacy in modulating lipid metabolism, they exhibit distinct pharmacological profiles, in vivo effects, and potential clinical implications. This compound, the DGAT2 inhibitor, shows promise in reducing plasma triglycerides and cholesterol with a potentially favorable side effect profile. In contrast, while the DGAT1 inhibitor PF-04620110 also effectively lowers plasma triglycerides, its clinical development has been hampered by significant gastrointestinal side effects. This guide delves into the available experimental data to provide a comprehensive comparison.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and PF-04620110, collated from various preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (DGAT2 Inhibitor) | PF-04620110 (DGAT1 Inhibitor) | Reference |
| Target | DGAT2 | DGAT1 | [1][2][3] |
| IC50 | 14 nM | 19 nM | [1][2][4] |
| Selectivity | No significant activity at DGAT1, MGAT1-3[1][2] | >1000-fold selective for DGAT1 over DGAT2 | [4] |
Table 2: Comparative Pharmacokinetics in Rodents
| Parameter | This compound (DGAT2 Inhibitor) - Rat | PF-04620110 (DGAT1 Inhibitor) - Rat | Reference |
| Administration | Intravenous (i.v.) / Oral (p.o.) | Oral (p.o.) | [5][6] |
| Dose | 1 mg/kg (i.v.) | 5 mg/kg (p.o.) | [5][6] |
| Cmax | Not Reported for p.o. | 2130 ng/mL | [5] |
| Tmax | Not Reported for p.o. | 3.2 h | [5] |
| AUC0-inf | Not Reported for p.o. | 16700 ng·h/mL | [5] |
| Half-life (t1/2) | 1.39 h (i.v.) | 6.8 h (p.o.) | [5][6] |
| Bioavailability | Orally bioavailable | High | [1][2][5] |
Table 3: In Vivo Efficacy in Rodent Models
| Study Type | This compound (DGAT2 Inhibitor) | PF-04620110 (DGAT1 Inhibitor) | Reference |
| Lipid Challenge Model | Reduces plasma triglyceride and cholesterol levels in a rat dyslipidemia model[1][2]. | Reduces plasma triglyceride levels in a rat lipid challenge model at doses ≥0.1 mg/kg[4]. | [1][2][4] |
| Chronic Dosing (Mice) | Reduces plasma TG and cholesterol levels in Ldlr-/- mice[7]. | Associated with significantly decreased body weight and fasting glucose levels in C57BL/6 mice[8]. | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro DGAT Enzyme Activity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for both this compound and PF-04620110 was determined using in vitro enzymatic assays. While the exact proprietary protocols may vary, a representative method is described below.
Principle: The assay measures the enzymatic activity of DGAT1 or DGAT2 by quantifying the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA into a diacylglycerol (DAG) substrate to form triglycerides (TG).
Materials:
-
Human recombinant DGAT1 or DGAT2 enzyme source (e.g., microsomes from transfected cells).
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG) and [14C]oleoyl-CoA or a fluorescently labeled acyl-CoA.
-
Assay Buffer: Typically containing Tris-HCl, MgCl2, and BSA.
-
Inhibitors: this compound or PF-04620110 dissolved in DMSO.
-
Scintillation fluid and counter (for radioactive assay) or a fluorescence plate reader.
-
Thin-layer chromatography (TLC) plates and developing solvents.
Procedure:
-
Reaction Setup: In a reaction vessel, the DGAT enzyme, DAG substrate, and assay buffer are combined.
-
Inhibitor Addition: A range of concentrations of the test inhibitor (this compound or PF-04620110) or vehicle (DMSO) is added to the reaction mixtures.
-
Initiation: The reaction is initiated by the addition of the labeled acyl-CoA substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., isopropanol/heptane).
-
Lipid Extraction: The newly synthesized triglycerides are extracted into an organic solvent.
-
Separation: The extracted lipids are separated by TLC.
-
Quantification: The amount of labeled triglyceride is quantified using a phosphorimager, scintillation counting, or fluorescence detection.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Oral Lipid Tolerance Test (OLTT) in Rodents
This in vivo model is used to assess the effect of the inhibitors on postprandial hypertriglyceridemia.
Principle: The test measures the ability of an animal to clear a lipid load from the plasma, and the effect of a drug on this process.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Lipid source: Corn oil or olive oil.
-
Test compounds: this compound or PF-04620110 formulated for oral gavage.
-
Blood collection supplies.
-
Triglyceride measurement kit.
Procedure:
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected (time 0).
-
Compound Administration: The test compound (this compound or PF-04620110) or vehicle is administered via oral gavage.
-
Lipid Challenge: After a set period (e.g., 30-60 minutes), a lipid bolus (e.g., corn oil) is administered by oral gavage.
-
Serial Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Triglyceride Measurement: Plasma triglyceride levels are measured for each time point.
-
Data Analysis: The area under the curve (AUC) for plasma triglycerides is calculated and compared between the treated and vehicle control groups to determine the efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Simplified signaling pathways for DGAT1 and DGAT2.
Caption: General experimental workflow for inhibitor comparison.
Discussion and Conclusion
The data presented highlight the distinct profiles of this compound and PF-04620110. While both are potent inhibitors of their respective targets, their roles in physiology and potential therapeutic applications differ significantly.
This compound (DGAT2 Inhibitor): The high selectivity and preclinical efficacy in reducing plasma lipids, coupled with a potentially more favorable side-effect profile, position DGAT2 inhibition as a promising strategy for metabolic disorders characterized by hypertriglyceridemia. The central role of DGAT2 in hepatic de novo lipogenesis makes it an attractive target for non-alcoholic fatty liver disease (NAFLD).
PF-04620110 (DGAT1 Inhibitor): The potent inhibition of DGAT1 by PF-04620110 translates to a significant reduction in dietary fat absorption. However, this mechanism is also likely responsible for the dose-limiting gastrointestinal side effects, such as diarrhea and vomiting, observed in clinical trials[9]. These adverse events have posed a significant challenge to the clinical development of DGAT1 inhibitors for chronic metabolic diseases.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 3. Diacylglycerol O-Acyltransferase (DGAT) Inhibitors Products: R&D Systems [rndsystems.com]
- 4. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of PF-06424439: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synergistic effects of PF-06424439, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), when used in combination with other therapeutic agents. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying mechanisms and workflows.
This compound has emerged as a significant research tool and potential therapeutic agent due to its specific inhibition of DGAT2, an enzyme crucial for the final step of triglyceride synthesis.[1] While its primary therapeutic indications have been explored in metabolic disorders, recent studies have highlighted its potential in oncology, particularly in sensitizing cancer cells to conventional treatments. This guide focuses on the preclinical evidence of this compound's synergistic or additive effects with other compounds, providing a foundation for further investigation and drug development.
I. Comparative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound with other agents.
Table 1: Synergistic Effect of this compound with Radiation
| Cell Line | Cancer Type | Combination Agent | Key Synergistic Outcomes | Supporting Data |
| MCF-7 | Breast Cancer | X-ray Radiation (2, 4, 6 Gy) | Enhanced radiosensitivity, increased DNA damage (γ-H2AX foci), reduced colony formation, and modulation of cancer stem cell markers.[1][2][3] | Pre-treatment with 10 µM this compound for 72 hours significantly reduced the surviving fraction of MCF-7 cells at all radiation doses compared to radiation alone.[3] The combination treatment also led to a significant increase in the expression of the DNA damage marker γ-H2AX.[1] |
Table 2: Synergistic/Additive Effects of this compound with DGAT1 Inhibitors
| Cell Line/Model | Disease Model | Combination Agent | Key Synergistic/Additive Outcomes | Supporting Data |
| HeLa, MDA-MB-231 | Cervical & Breast Cancer | T863 (DGAT1 inhibitor) | Combined inhibition of DGAT1 and DGAT2 blocked amino-acid-starvation-induced lipid droplet accumulation. In HeLa cells, this combination induced cancer cell death during acute amino acid starvation.[4] | Treatment with 20 µM this compound and 20 µM T863 significantly reduced neutral lipid levels and lipid droplet abundance in starved HeLa cells.[4] |
| HepG2 | Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | iDGAT1 (unspecified) | The combination of DGAT1 and DGAT2 inhibitors was more effective in reducing triglyceride content and mitigating lipotoxicity compared to single-agent treatment.[5][6] | The dual inhibition enhanced mitochondrial respiration and ATP synthesis, suggesting a metabolic shift.[5] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
A. Cell Viability and Synergy Analysis (Chou-Talalay Method)
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another compound.
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Single-Agent Dose-Response: Determine the IC50 value for each drug individually. This is typically done by treating cells with a serial dilution of each drug for a specified period (e.g., 72 hours).
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., equipotent ratio).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the MTT or PrestoBlue assay.
-
Data Analysis and Combination Index (CI) Calculation:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).[7][8][9] The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Specialized software like CompuSyn can be used for these calculations.[8]
-
B. Clonogenic Survival Assay (for Radiosensitization Studies)
This assay assesses the ability of single cells to form colonies after treatment with this compound and radiation.[10][11][12]
-
Cell Seeding: Plate a known number of single cells into 6-well plates or culture dishes. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Drug Pre-treatment: Treat the cells with this compound at a non-toxic concentration (e.g., 10 µM for MCF-7 cells) for a specified duration (e.g., 72 hours) before irradiation.[2][3]
-
Irradiation: Irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Incubate the plates for a period sufficient for colony formation (typically 10-14 days), allowing a single cell to proliferate into a colony of at least 50 cells.
-
Colony Fixation and Staining:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde or a 1:7 acetic acid/methanol mixture.
-
Stain the colonies with a 0.5% crystal violet solution.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate a cell survival curve. A steeper curve for the combination treatment indicates radiosensitization.
-
III. Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of this compound-induced radiosensitization.
Caption: Workflow for a synergy study using the Combination Index method.
IV. Discussion and Future Directions
The available preclinical data strongly suggest that this compound can act as a potent radiosensitizer in breast cancer models. The proposed mechanism involves the inhibition of DGAT2 leading to reduced lipid droplet formation, which in turn increases cellular oxidative stress and enhances radiation-induced DNA damage.[1] This highlights a novel approach to overcoming radioresistance in tumors that exhibit altered lipid metabolism.
Furthermore, the combination of this compound with a DGAT1 inhibitor shows promise in both oncology and metabolic diseases. The dual inhibition of these key enzymes in triglyceride synthesis appears to have a more profound effect on cellular lipid homeostasis than targeting either enzyme alone. In the context of cancer, this could lead to enhanced cell death under conditions of metabolic stress.
A significant gap in the current research landscape is the lack of studies investigating the synergistic effects of this compound with standard-of-care chemotherapies and other targeted therapies. Given the central role of lipid metabolism in cancer cell survival and resistance, it is plausible that inhibiting DGAT2 could potentiate the efficacy of a broad range of anti-cancer agents. Future research should focus on exploring these potential combinations in various cancer types.
References
- 1. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Combined Inhibition of Autophagy and Diacylglycerol Acyltransferase-Mediated Lipid Droplet Biogenesis Induces Cancer Cell Death during Acute Amino Acid Starvation [mdpi.com]
- 5. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison: PF-06424439 vs. Genetic Knockdown for DGAT2 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockdown of a therapeutic target is paramount. This guide provides an objective comparison of PF-06424439, a potent and selective DGAT2 inhibitor, and genetic knockdown approaches (siRNA and ASO) for targeting Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.
This comparison delves into their mechanisms of action, presents supporting experimental data in clearly structured tables, details experimental protocols, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Approaches
This compound is an orally bioavailable small-molecule inhibitor of DGAT2.[1][2] It acts by binding to the DGAT2 enzyme, thereby blocking its catalytic activity and preventing the final step of triglyceride synthesis.[3] This inhibition is typically rapid and reversible, allowing for temporal control over DGAT2 function.[4]
Genetic knockdown , on the other hand, operates at the level of gene expression. This is achieved using tools like small interfering RNA (siRNA) or antisense oligonucleotides (ASO) that specifically target DGAT2 mRNA for degradation, thus preventing the synthesis of the DGAT2 protein.[5][6] The effects of genetic knockdown are generally slower to manifest, as they depend on the turnover rate of the existing protein, but can lead to a more profound and sustained reduction of the target protein.[4]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and genetic knockdown of DGAT2.
Table 1: In Vitro Efficacy
| Parameter | This compound | DGAT2 siRNA | Reference |
| Target | DGAT2 Enzyme Activity | DGAT2 mRNA | [3][7] |
| IC50 | 14 nM | <200 nM (in human hepatocytes) | [2][7] |
| Effect on TG Synthesis | Significant reduction | Dramatic decrease | [6][8] |
| Cellular Model | Human Hepatocytes, MCF7 cells, Huh7 cells | Mouse Hepatocytes, Human Hepatocytes (HepG2), Huh7 cells | [7][8][9][10] |
Table 2: In Vivo Efficacy (Rodent Models)
| Parameter | This compound | DGAT2 ASO | Reference |
| Administration | Oral | Subcutaneous or Intraperitoneal Injection | [1][5][6] |
| DGAT2 mRNA Reduction (Liver) | Not directly applicable (inhibits enzyme) | >75% | [6] |
| Hepatic DGAT2 Activity | Significantly reduced | ~40% decrease | [5] |
| Hepatic Triglyceride Content | Significant reduction | 45-80% decrease | [5][6] |
| Plasma Triglyceride Levels | Significant reduction | Dose-dependent decrease (up to 52%) | [1][5] |
| Animal Model | Dyslipidemic rodent models | Wild-type mice, ob/ob mice, diet-induced obese mice | [1][5][6] |
Experimental Protocols
In Vitro Inhibition with this compound in Huh7 Hepatocytes
This protocol is adapted from a study investigating the differential roles of DGAT1 and DGAT2 in triglyceride storage.[10]
-
Cell Culture: Huh7 human hepatocellular carcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, 1.0 mM pyruvate, 2.0 mM L-glutamine, and 25 mM glucose at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO.
-
Treatment: Cells are incubated with serum-free DMEM containing the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified period (e.g., 4 hours). Often, cells are co-incubated with oleic acid complexed to BSA to stimulate lipid droplet formation.
-
Analysis: Following treatment, cells can be harvested for various analyses, including:
-
Lipid Droplet Staining: Cells are fixed and stained with a neutral lipid dye such as BODIPY 493/503 to visualize and quantify lipid droplets by fluorescence microscopy.
-
Triglyceride Quantification: Cellular lipids are extracted, and triglyceride levels are measured using a colorimetric assay kit.
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to analyze the expression of genes involved in lipid metabolism.
-
siRNA-Mediated Knockdown of DGAT2 in Mouse Hepatocytes
This protocol is based on a study identifying a therapeutic siRNA for nonalcoholic steatohepatitis.[7]
-
siRNA Selection and Synthesis: Validated siRNA sequences targeting mouse Dgat2 mRNA are synthesized. A non-targeting siRNA is used as a negative control.
-
Cell Culture: FL83B mouse hepatocytes are cultured in their recommended growth medium.
-
Transfection:
-
For direct addition, siRNA is added to the culture medium to a final concentration of 1.5 µM.
-
Alternatively, lipid-based transfection reagents can be used to deliver the siRNA into the cells according to the manufacturer's protocol.
-
-
Incubation: Cells are incubated with the siRNA for 72 hours to allow for mRNA degradation and protein turnover.
-
Analysis:
-
Gene Expression Analysis: DGAT2 mRNA levels are quantified by qRT-PCR to confirm knockdown efficiency. A housekeeping gene (e.g., Hprt) is used for normalization.
-
Protein Analysis: Western blotting can be performed to assess the reduction in DGAT2 protein levels.
-
Functional Assays: The impact of DGAT2 knockdown on triglyceride synthesis and lipid accumulation can be assessed as described in the this compound protocol.
-
Signaling Pathways and Experimental Workflows
Triglyceride Synthesis Pathway
Caption: Triglyceride synthesis pathway and points of intervention.
Experimental Workflow: Comparing this compound and DGAT2 siRNA
Caption: Workflow for comparing pharmacological vs. genetic inhibition.
Discussion and Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of DGAT2 have demonstrated robust efficacy in reducing triglyceride synthesis and lipid accumulation in preclinical models. The choice between these two powerful research tools depends on the specific experimental goals.
This compound offers several advantages:
-
Temporal Control: Its rapid and reversible action allows for the study of acute effects of DGAT2 inhibition.
-
Dose-Dependence: The degree of inhibition can be readily modulated by varying the concentration.
-
Translational Relevance: As a small molecule, it has a more direct path to potential therapeutic applications.
Genetic knockdown provides unique benefits:
-
High Specificity: When properly validated, siRNA and ASO can achieve highly specific silencing of the target gene, minimizing off-target effects.[4]
-
Sustained Effect: It allows for the investigation of the long-term consequences of DGAT2 deficiency.
-
Mechanistic Insights: It can help elucidate the roles of the DGAT2 protein beyond its enzymatic activity, such as its potential scaffolding functions.[11]
It is important to note that pharmacological inhibition and genetic knockdown can sometimes yield different phenotypes due to factors like incomplete inhibition, off-target effects of inhibitors, or compensatory mechanisms that may arise in response to a complete loss of protein in knockdown models.[11] Therefore, employing both approaches can provide a more comprehensive understanding of DGAT2's role in health and disease.
References
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knockdown of acyl-CoA:diacylglycerol acyltransferase 2 with antisense oligonucleotide reduces VLDL TG and ApoB secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming DGAT2 Target Engagement of PF-06424439: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, represents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH). A critical step in the preclinical and clinical development of these inhibitors is the confirmation of on-target engagement. This guide provides an objective comparison of PF-06424439, a potent DGAT2 inhibitor, with alternative inhibitors and details the experimental methodologies used to verify target engagement.
Overview of this compound and Alternatives
This compound is an orally bioavailable, potent, and selective small-molecule inhibitor of DGAT2.[1][2] It exhibits a time-dependent and slowly reversible inhibition mechanism, binding to DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate.[3][4] This results in the formation of a high-affinity enzyme-inhibitor complex.[3] For a comprehensive evaluation, this compound is compared against other notable DGAT2 inhibitors, including another small molecule, Ervogastat (PF-06865571), and an antisense oligonucleotide, IONIS-DGAT2Rx, which employs a different modality to reduce DGAT2 activity.
Data Presentation: Comparison of DGAT2 Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and selected alternative DGAT2 inhibitors.
| Feature | This compound | Ervogastat (PF-06865571) | IONIS-DGAT2Rx (ION224) |
| Modality | Small Molecule | Small Molecule | Antisense Oligonucleotide |
| Mechanism of Action | Direct, slowly reversible, noncompetitive enzyme inhibition[3][4] | Direct enzyme inhibition[1][5][6] | Reduces synthesis of DGAT2 enzyme via RNA interference[3][7] |
| In Vitro Potency (IC50) | 14 nM[1][2][4] | 17.2 nM[1] | Not Applicable (acts on mRNA) |
| Selectivity | Highly selective over DGAT1, MGAT2, and MGAT3 (>50 µM)[2] | Selective DGAT2 inhibitor[1][5][6] | Specific for DGAT2 mRNA |
| Reported In Vivo Effect | Reduces plasma triglycerides and cholesterol in rodent models[2][4] | Reduces liver fat and serum triglycerides in humans with NAFLD[4][8] | Reduces liver fat in patients with type 2 diabetes and NAFLD[9] |
Mandatory Visualization
Diagrams created using Graphviz illustrate key pathways and workflows for assessing DGAT2 inhibition.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IONIS-DGAT2Rx - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ervogastat - Wikipedia [en.wikipedia.org]
- 6. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jinsoolim.com [jinsoolim.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays for Validating the Effects of PF-06424439: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the effects of PF-06424439, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). As DGAT2 is a key enzyme in triglyceride synthesis, rigorous validation of its inhibitors is crucial for advancing research and drug development in metabolic diseases. This document outlines the primary enzymatic assays used to characterize this compound and details a suite of orthogonal cellular and molecular assays to confirm its mechanism of action and downstream biological effects.
Introduction to this compound
This compound is an orally bioavailable small-molecule inhibitor of DGAT2 with a reported IC50 of 14 nM.[1][2][3] DGAT2 catalyzes the final step in triglyceride (TG) synthesis, making it a significant therapeutic target for conditions such as hepatic steatosis and hyperlipidemia.[4] The primary effect of this compound is the reduction of triglyceride synthesis, leading to decreased plasma and hepatic TG levels.[2] It exhibits high selectivity for DGAT2 over the related acyltransferases DGAT1, MGAT2, and MGAT3.[2]
Comparison of Primary vs. Orthogonal Assays
The validation of a compound's effects requires a multi-faceted approach. While primary biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complexities of a cellular environment. Orthogonal assays, which employ different methodologies and measure distinct endpoints, are critical for confirming on-target effects, assessing cell permeability, and understanding the broader biological consequences of target inhibition.
A key downstream effect of DGAT2 inhibition by this compound is the suppression of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) cleavage.[4] DGAT2 inhibition leads to an increase in phosphatidylethanolamine (B1630911) (PE) in the endoplasmic reticulum, which in turn inhibits the proteolytic processing of SREBP-1 to its active nuclear form.[4][5] This prevents the transcription of lipogenic genes, thus amplifying the reduction in triglyceride synthesis.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes and comparative data for the primary enzymatic assay and recommended orthogonal assays for this compound.
| Assay Type | Assay Principle | Key Parameter Measured | Expected Outcome with this compound | Reference Data |
| Primary Assay | ||||
| In Vitro DGAT2 Enzymatic Assay | Measures the incorporation of a labeled fatty acyl-CoA into triglycerides by isolated DGAT2 enzyme. | IC50 (Inhibitor concentration for 50% inhibition) | Potent inhibition of DGAT2 activity. | IC50 = 14 nM[1][2][3] |
| Orthogonal Assays | ||||
| Cellular Triglyceride Synthesis Assay | Quantifies the de novo synthesis of triglycerides in intact cells using a labeled precursor (e.g., [14C]-oleic acid). | EC50 (Effective concentration for 50% effect) | Dose-dependent reduction in triglyceride synthesis. | EC50 is expected to be higher than the enzymatic IC50 due to factors like cell permeability and metabolism.[6][7][8][9][10] |
| Lipid Droplet Formation Assay | Visualizes and quantifies intracellular lipid droplets using fluorescent dyes (e.g., BODIPY 493/503). | Reduction in lipid droplet number, size, or fluorescence intensity. | Significant decrease in oleic acid-induced lipid droplet accumulation.[11][12] | Qualitative and quantitative reduction in lipid droplets has been observed in various cell lines.[11][12] |
| SREBP-1c Processing Assay (Western Blot) | Measures the levels of the precursor and cleaved (active) forms of the SREBP-1c transcription factor. | Ratio of nuclear SREBP-1c (nSREBP-1c) to precursor SREBP-1c (pSREBP-1c). | Decreased levels of the cleaved, nuclear form of SREBP-1c. | This compound has been shown to reduce cleaved nSREBP-1c in vivo.[4] |
Experimental Protocols
Primary Assay: In Vitro DGAT2 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DGAT2.
-
Enzyme Source: Microsomes from Sf9 cells overexpressing human DGAT2.
-
Substrates: 1,2-Dioleoyl-sn-glycerol and [14C]oleoyl-CoA.
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.0) containing MgCl2 and BSA.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DGAT2-containing microsomes, and varying concentrations of this compound (or DMSO vehicle control).
-
Pre-incubate the mixture for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the substrates (1,2-dioleoyl-sn-glycerol and [14C]oleoyl-CoA).
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a chloroform:methanol (2:1) solution.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled triglyceride product using a phosphorimager and scintillation counting.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Orthogonal Assay 1: Cellular Triglyceride Synthesis Assay
This assay validates the effect of this compound on triglyceride synthesis in a cellular context.
-
Cell Line: HepG2 cells (human hepatoma cell line).
-
Reagents:
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Oleic acid complexed with fatty acid-free BSA.
-
[14C]-oleic acid or [3H]-glycerol.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Seed HepG2 cells in 12-well plates and grow to 80-90% confluency.
-
Wash cells with serum-free medium and then incubate with varying concentrations of this compound for 1-2 hours.
-
Add oleic acid and the radiolabeled precursor ([14C]-oleic acid or [3H]-glycerol) to the medium and incubate for 4-6 hours.
-
Wash the cells with PBS and lyse them.
-
Extract total lipids from the cell lysates.
-
Separate the lipid fractions by TLC.
-
Quantify the amount of radiolabel incorporated into the triglyceride fraction using scintillation counting.
-
-
Data Analysis: Determine the EC50 value by plotting the percent inhibition of triglyceride synthesis against the concentration of this compound.
Orthogonal Assay 2: Lipid Droplet Formation Assay
This fluorescence microscopy-based assay provides a visual and quantitative measure of the impact of this compound on intracellular lipid storage.
-
Cell Line: HepG2 cells.
-
Reagents:
-
Procedure:
-
Seed HepG2 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induce lipid droplet formation by adding oleic acid (e.g., 200 µM) to the culture medium and incubate for 24 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15-20 minutes.
-
Wash again with PBS and stain with BODIPY 493/503 (1-2 µg/mL) and a nuclear counterstain for 20-30 minutes at room temperature, protected from light.[13][15]
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity of BODIPY 493/503 per cell or the number and size of lipid droplets using image analysis software (e.g., ImageJ).
Orthogonal Assay 3: SREBP-1c Processing Assay (Western Blot)
This assay investigates the molecular mechanism downstream of DGAT2 inhibition.
-
Cell Line/Tissue: HepG2 cells or liver tissue from treated animals.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Nuclear and cytoplasmic extraction kits.
-
Primary antibodies: anti-SREBP-1 (recognizing both precursor and cleaved forms), anti-Lamin B1 (nuclear marker), anti-GAPDH (cytosolic marker).
-
HRP-conjugated secondary antibodies.
-
-
Procedure:
-
Treat HepG2 cells with this compound for an appropriate duration (e.g., 24 hours).
-
Harvest cells and prepare nuclear and cytosolic extracts.
-
Determine the protein concentration of the extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SREBP-1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the blot with antibodies for nuclear and cytosolic markers to ensure fraction purity.
-
-
Data Analysis: Quantify the band intensities for the precursor SREBP-1c (pSREBP-1c, ~125 kDa) in the cytosolic fraction and the nuclear SREBP-1c (nSREBP-1c, ~68 kDa) in the nuclear fraction. Calculate the ratio of nSREBP-1c to pSREBP-1c to assess the extent of processing.
Mandatory Visualizations
Caption: DGAT2 signaling and the impact of this compound.
Caption: Workflow for orthogonal validation of this compound.
References
- 1. PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of PF-06424439 Against Other Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PF-06424439, a potent Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, against other key acyltransferases involved in lipid metabolism. The information presented herein is intended to assist researchers in selecting the most appropriate chemical tools for their studies in metabolic diseases and related fields.
Introduction to Acyltransferases in Triglyceride Synthesis
Acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes catalyze the final and committed step in the synthesis of triglycerides. Two main isoforms, DGAT1 and DGAT2, are known to fulfill this role. Additionally, monoacylglycerol acyltransferases (MGATs) are involved in the monoacylglycerol pathway of triglyceride synthesis. The selective inhibition of these enzymes is a key area of investigation for the treatment of metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).
This compound has emerged as a highly potent and selective inhibitor of DGAT2.[1] This guide will compare its selectivity against inhibitors of other critical acyltransferases, namely DGAT1, MGAT2, and MGAT3.
Selectivity Profiles of Acyltransferase Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other selective acyltransferase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | Selectivity Against Other Acyltransferases (IC50 in nM) |
| This compound | DGAT2 | 14 | DGAT1: >50,000MGAT1: No significant activityMGAT2: No significant activityMGAT3: No significant activity |
| T-863 | DGAT1 | 15 (human & mouse) | DGAT2: >10,000MGAT2: >10,000MGAT3: >10,000[2] |
| A-922500 | DGAT1 | 7 (human), 24 (mouse) | Good selectivity over related acyltransferases[3][4] |
| PF-04620110 | DGAT1 | 19 | Selective DGAT1 inhibitor[3][4] |
| BMS-963272 | MGAT2 | Potent and selective | Selective over DGAT1[5] |
| S-309309 | MGAT2 | Potent and selective | Selective MGAT2 inhibitor[6] |
| PF-06471553 | MGAT3 | High in vitro potency | Selective MGAT3 inhibitor[7] |
Key Observations:
-
This compound demonstrates exceptional selectivity for DGAT2, with negligible activity against DGAT1 and other tested MGATs.
-
T-863 , A-922500 , and PF-04620110 are highly selective inhibitors of DGAT1.[2][3][4]
-
BMS-963272 and S-309309 are presented as selective inhibitors for MGAT2.[5][6]
-
PF-06471553 is a selective inhibitor of MGAT3.[7]
Mechanism of Action of this compound
This compound is a slowly reversible, time-dependent inhibitor of DGAT2. It exhibits a noncompetitive mode of inhibition with respect to the acyl-CoA substrate.[1][8] This indicates that this compound does not compete with the acyl-CoA for binding to the active site of the enzyme but rather binds to a different site, altering the enzyme's conformation and reducing its catalytic activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the triglyceride synthesis pathway and a general workflow for assessing acyltransferase inhibitor selectivity.
Caption: Triglyceride Synthesis Pathways.
Caption: Experimental Workflow for Selectivity Profiling.
Experimental Protocols
A generalized protocol for an in vitro acyltransferase activity assay is provided below. This protocol can be adapted for specific enzymes (DGATs, MGATs) by using the appropriate substrates.
Objective: To determine the inhibitory effect of a compound on the activity of a specific acyltransferase.
Materials:
-
Recombinant human acyltransferase (e.g., DGAT2)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/ml BSA)
-
Substrate 1: Diacylglycerol (DAG) or Monoacylglycerol (MG)
-
Substrate 2: Acyl-CoA (e.g., [14C]oleoyl-CoA or a fluorescently labeled acyl-CoA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail (if using radiolabeled substrate)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Enzyme Preparation: Dilute the recombinant enzyme to the desired concentration in cold assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer.
-
Add the test compound dilution (or DMSO for control).
-
Add the enzyme preparation and pre-incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates (e.g., DAG and [14C]oleoyl-CoA).
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 2-propanol:heptane:water, 80:20:2, v/v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase containing the lipids.
-
Analysis:
-
Radiometric Assay: Spot the extracted lipids onto a TLC plate. Develop the plate to separate the triglyceride product from the unreacted substrates. Visualize and quantify the radiolabeled triglyceride using a phosphorimager.
-
Fluorescent Assay: If a fluorescently labeled acyl-CoA is used, the product can be separated by TLC and quantified using a fluorescence scanner.[9]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of DGAT2, making it an invaluable tool for studying the specific roles of this enzyme in triglyceride metabolism and related pathologies. Its selectivity profile, as highlighted in this guide, distinguishes it from other acyltransferase inhibitors and allows for targeted investigation of the DGAT2 pathway. Researchers employing this compound can have a high degree of confidence that their experimental outcomes are a direct result of DGAT2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 7. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of PF-06424439 and Other DGAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of PF-06424439, a selective Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, with other prominent inhibitors targeting Diacylglycerol O-acyltransferase 1 (DGAT1). The information presented is collated from various independent preclinical studies, offering a comprehensive overview to aid in research and drug development.
Overview of DGAT Inhibition
Diacylglycerol O-acyltransferases (DGATs) are crucial enzymes in the final step of triglyceride synthesis.[1][2] The two primary isoforms, DGAT1 and DGAT2, play distinct roles in lipid metabolism. DGAT1 is highly expressed in the small intestine and is central to the absorption of dietary fats, while DGAT2 is the predominant isoform in the liver, regulating hepatic triglyceride synthesis and secretion of very-low-density lipoproteins (VLDL).[3][4] Inhibition of these enzymes is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.[1][2]
Quantitative Efficacy of DGAT Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other selected DGAT inhibitors. It is important to note that the data are derived from separate studies and not from direct head-to-head comparisons, which may result in variations due to different experimental conditions.
DGAT2 Inhibitor: this compound
| Inhibitor | Target | In Vitro Potency (IC50) | Key In Vivo Effects | Animal Model(s) |
| This compound | DGAT2 | 14 nM[5][6][7] | Dose-dependently reduces plasma triglyceride and cholesterol levels.[6] Reduces hepatic triglycerides.[6] When combined with a DGAT1 inhibitor, it drastically decreases intestinal triglyceride secretion.[8] | Sucrose-fed rats, LDL receptor knockout mice on a high-fat/high-cholesterol diet, C57BL/6J mice.[6][8][9] |
DGAT1 Inhibitors
| Inhibitor | Target | In Vitro Potency (IC50) | Key In Vivo Effects | Animal Model(s) |
| A-922500 | DGAT1 | 7 nM (human), 24 nM (mouse)[1] | Dose-dependently attenuates postprandial hyperlipidemia.[10] Chronic administration reduces body weight and liver triglycerides.[1] | Mice (C57BL/6, ob/ob, apoE-/-), Rats (Sprague-Dawley, Zucker), Hamsters.[1][10] |
| PF-04620110 | DGAT1 | 19 nM (human)[1][2] | Reduces plasma triglyceride levels following a lipid challenge.[1][11] | Mice (C57BL/6J).[1][11] |
| T-863 | DGAT1 | ~15 nM[1] | Delays fat absorption, causes weight loss, reduces serum and liver triglycerides, and improves insulin (B600854) sensitivity.[1] | Mice (C57BL/6, Diet-Induced Obese - DIO).[1] |
| Pradigastat (LCQ908) | DGAT1 | Not explicitly reported | Up to 70% reduction in fasting triglycerides in patients with Familial Chylomicronemia Syndrome (FCS).[2] | Humans.[2] |
| AZD7687 | DGAT1 | Not explicitly reported | >75% decrease in incremental postprandial triglyceride Area Under the Curve (AUC).[2] | Humans.[2] |
| H128 | DGAT1 | 98 nM (human)[12] | Reduced body weight gain, lowered blood lipids, and improved hepatic steatosis.[12] | db/db mice.[12] |
Experimental Protocols
Acute Oral Lipid Tolerance Test (OLTT)
This is a common in vivo assay to evaluate the efficacy of DGAT inhibitors, particularly DGAT1 inhibitors, on postprandial hyperlipidemia.[13]
Objective: To measure the ability of a DGAT inhibitor to suppress the rise in plasma triglyceride levels after an oral lipid challenge.[13]
Methodology:
-
Animal Models: Male C57BL/6 mice, ob/ob mice, apoE-/- mice, Sprague-Dawley rats, or hamsters are commonly used.[10]
-
Acclimation and Fasting: Animals are acclimated for at least one week and then fasted overnight (e.g., 12-16 hours) with free access to water to establish a stable baseline for triglyceride levels.[13]
-
Inhibitor Administration: The DGAT inhibitor or vehicle is administered via oral gavage.[1]
-
Lipid Challenge: After a set period (e.g., 30-60 minutes), a lipid load, typically corn oil, is administered orally.[10]
-
Blood Collection: Blood samples are collected at baseline (before the lipid challenge) and at various time points post-challenge (e.g., 1, 2, 4, and 6 hours).[1]
-
Analysis: Plasma is separated by centrifugation, and triglyceride concentrations are measured using a commercial kit. The Area Under the Curve (AUC) for plasma triglycerides is calculated to assess the total postprandial triglyceride excursion.[2]
Diet-Induced Obesity (DIO) Mouse Model
This model is used to assess the chronic effects of DGAT inhibitors on body weight, adiposity, and glucose metabolism.
Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human metabolic syndrome.[14]
Methodology:
-
Animal Strain: C57BL/6J mice are a commonly used strain.
-
Diet: At 6-8 weeks of age, mice are fed a high-fat diet (HFD), typically containing 45% or 60% kcal from fat. Control mice are fed a standard chow diet.[14]
-
Treatment: After a period on the HFD to induce obesity (e.g., 8-12 weeks), mice are treated with the DGAT inhibitor or vehicle daily for several weeks.
-
Endpoints: Body weight, food intake, body composition (adiposity), plasma lipids, glucose, and insulin levels are monitored throughout the study. Glucose and insulin tolerance tests are often performed at the end of the study to assess insulin sensitivity.[15]
Visualizations
Caption: Signaling pathways of DGAT1 and DGAT2 inhibition.
Caption: Experimental workflow for an Oral Lipid Tolerance Test (OLTT).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]
- 8. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. link.springer.com [link.springer.com]
- 10. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of PF-06424439 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor, PF-06424439, with alternative compounds, supported by experimental data. The focus is on assessing its specificity in cellular models, a critical aspect for its reliable use in research and potential therapeutic development.
Introduction to this compound
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of DGAT2.[1][2][3] DGAT2 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol (DAG) and fatty acyl-CoA to triglycerides (TAGs).[4][5] Inhibition of DGAT2 is a therapeutic strategy being explored for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[6][7][8] this compound has been characterized as a slowly reversible, time-dependent, and noncompetitive inhibitor with respect to the acyl-CoA substrate.[9][10] Its high potency is demonstrated by an IC50 of 14 nM for DGAT2.[1][2][3]
Comparative Specificity of this compound
A crucial aspect of a chemical probe or potential therapeutic is its specificity for the intended target. High specificity minimizes off-target effects, leading to more reliable experimental results and a better safety profile.
Comparison with Other Acyltransferases
This compound exhibits remarkable selectivity for DGAT2 over other related acyltransferases, namely DGAT1 and monoacylglycerol acyltransferases (MGATs).[1][2] This is a key advantage, as DGAT1 and DGAT2, despite catalyzing the same reaction, are encoded by different genes, share no sequence homology, and have distinct physiological roles.[5][11][12] Inhibition of DGAT1 has been associated with significant gastrointestinal side effects, limiting the clinical development of DGAT1-selective inhibitors.[11][12][13]
| Compound | Target | IC50 (nM) | Selectivity vs. DGAT1 | Selectivity vs. MGAT1-3 | Reference |
| This compound | DGAT2 | 14 | >3500-fold (>50,000 nM) | >3500-fold (>50,000 nM) | [2] |
| JNJ-DGAT2-A | DGAT2 | 140 | >70-fold | >70-fold | [6] |
| AZD7687 | DGAT1 | 80 (human) | - | - | [14] |
Table 1: Comparison of the in vitro potency and selectivity of this compound with other relevant acyltransferase inhibitors.
While comprehensive, publicly available kinome scans or broad off-target screening data for this compound are not readily accessible, its high selectivity against the most closely related enzymes underscores its utility as a specific DGAT2 probe in cellular studies.
Experimental Data in Cellular Models
The specificity of this compound has been functionally validated in various cellular models. In human hepatocytes, it has been shown to reduce triglyceride synthesis.[1] Studies in MCF7 breast cancer cells have demonstrated that this compound treatment leads to a reduction in lipid droplet content, inhibition of cell migration, and enhanced radiosensitivity, without significantly affecting cell proliferation at concentrations effective for DGAT2 inhibition.[15][16] These cellular effects are consistent with the known functions of DGAT2 in lipid storage and cellular metabolism.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for assessing the specificity of this compound, the following diagrams are provided.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. How an experimental drug reverses fatty liver disease: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of PF-06424439 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the DGAT2 Inhibitor PF-06424439
This compound, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), has emerged as a significant tool in cancer research. By targeting the final and rate-limiting step of triglyceride synthesis, this compound effectively disrupts lipid metabolism within cancer cells, a pathway increasingly recognized for its crucial role in tumor progression, metastasis, and therapy resistance. This guide provides a comparative analysis of this compound's efficacy across various cancer cell lines, its performance against other inhibitors, and detailed experimental methodologies to support further research.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and observed effects of this compound in different cancer cell lines, providing a clear comparison of its potency and cellular impact.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) | Citation |
| MCF-7 | Breast Cancer | 214.4 | 24 | [1] |
| 109.8 | 48 | [1] | ||
| 102 | 72 | [1] | ||
| 101.5 | 96 | [1] | ||
| A549 | Lung Cancer | Not explicitly stated, but effective at 10 µM | 72 | [2] |
| H460 | Lung Cancer | Not explicitly stated, but effective at 10 µM | 72 | [2] |
| BGC823 | Gastric Cancer | Not explicitly stated, effective in blocking lipid droplet formation | 12 | [3] |
| HGC27 | Gastric Cancer | Not explicitly stated, effective in blocking lipid droplet formation | 12 | [3] |
Table 2: Comparative Effects of this compound and Other Inhibitors
| Inhibitor | Target | Cancer Cell Line(s) | Key Effects | Citation |
| This compound | DGAT2 | MCF-7 (Breast) | Reduced cell proliferation, induced G2/M arrest, increased sensitivity to radiation, reduced cell invasion.[4] | |
| A549, H460 (Lung) | In combination with A922500, significantly slowed cell growth and proliferation.[2] | |||
| Colon Cancer (Xenograft) | In combination with A922500, impeded tumor growth and enhanced anti-tumor immunity.[4] | |||
| BGC823, HGC27 (Gastric) | Blocked formation of lipid droplets.[3] | |||
| A922500 | DGAT1 | MDA-MB-231 (Breast) | Reduced cell proliferation and migratory ability.[4] | |
| Colon Cancer (Xenograft) | In combination with this compound, impeded tumor growth and enhanced anti-tumor immunity.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described below.
Figure 1: Mechanism of action of this compound in inhibiting triglyceride synthesis.
Figure 2: General experimental workflow for in vitro and in vivo analysis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for EMT Markers
This protocol outlines the procedure for analyzing the expression of epithelial-mesenchymal transition (EMT) markers, such as E-cadherin and Vimentin, following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, Vimentin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
In Vivo Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line suspension (e.g., 1-5 x 10⁶ cells in PBS or Matrigel)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound demonstrates significant anti-cancer activity across a range of cancer cell lines, primarily by inhibiting lipid droplet formation, which is crucial for cancer cell proliferation, survival, and metastasis. Its efficacy is particularly noted in breast and lung cancer models, and it shows synergistic effects when combined with other inhibitors, such as the DGAT1 inhibitor A922500. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and its role in the broader context of cancer metabolism. Further studies are warranted to determine its IC50 values in a wider array of cancer cell lines and to explore its full potential in various cancer types.
References
- 1. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Droplets in Lung Cancers Are Crucial for the Cell Growth and Starvation Survival [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-06424439: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for PF-06424439, a potent and selective DGAT2 inhibitor. While specific institutional protocols must always be followed, this document outlines the critical steps and considerations for managing this compound post-experimentation.
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value |
| Molecular Weight | 536.05 g/mol [1] |
| Formula | C₂₂H₂₆ClN₇O・CH₄O₃S[1] |
| Purity | ≥98%[1] |
| Solubility | Soluble in Water and DMSO to 100 mM[1][2] |
| CAS Number | 1469284-79-4[1] |
| Storage (Solid) | Desiccate at Room Temperature[1][3]; -20°C for long-term (≥ 4 years)[2]; Powder -20°C for 3 years, 4°C for 2 years[4] |
| Storage (In Solvent) | -80°C for 6 months to 1 year; -20°C for 1 to 6 months[4][5][6] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that neutralizes or minimizes its potential hazards. The following procedure is a general guideline and should be adapted to comply with local regulations and institutional safety protocols.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's waste management plan. Note the composition of the solvent on the waste label.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
3. Decontamination:
-
Decontaminate any surfaces or non-disposable equipment that may have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's safety office.
4. Waste Storage and Collection:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Experimental Workflow for Chemical Handling and Disposal
The following diagram illustrates a standard workflow for the safe handling and disposal of a chemical agent like this compound in a laboratory setting.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound | Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor | CAS# 1469284-78-3 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
